4-Nitrophenyloxamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitroanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c11-7(8(12)13)9-5-1-3-6(4-2-5)10(14)15/h1-4H,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJKSYPGUAUQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059285 | |
| Record name | Acetic acid, [(4-nitrophenyl)amino]oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-94-6 | |
| Record name | 2-[(4-Nitrophenyl)amino]-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyloxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalyl-p-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-[(4-nitrophenyl)amino]-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, [(4-nitrophenyl)amino]oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-nitrophenyl)amino]oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-NITROOXANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7SP5WLZ3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Nitrophenyloxamic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrophenyloxamic acid, a derivative of both p-nitroaniline and oxalic acid, presents a chemical scaffold of interest in various scientific domains. This technical guide provides a consolidated overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential, yet currently under-investigated, biological significance. Due to the limited availability of extensive experimental data in public domains, this document combines established information with theoretical insights derived from analogous compounds to offer a comprehensive resource for researchers.
Chemical and Physical Properties
This compound is a solid organic compound. The presence of a nitro group, a carboxylic acid, and an amide functionality suggests a molecule with a distinct electronic profile and potential for various chemical interactions. A summary of its known quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₅ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 210.14 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 205-207 °C (crude), 210 °C (recrystallized from water) | --INVALID-LINK-- |
| Density | 1.629 g/cm³ | --INVALID-LINK-- |
| CAS Number | 103-94-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | No data available. Expected to have low solubility in non-polar organic solvents and some solubility in polar organic solvents and aqueous bases. | N/A |
| pKa | No experimental data available. The presence of the electron-withdrawing nitro group suggests the carboxylic acid proton is more acidic than that of the parent oxanilic acid. | N/A |
Spectral Data
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound from p-nitroaniline and anhydrous oxalic acid has been reported.[1]
Materials:
-
p-Nitroaniline (1.0 mole, 138 g)
-
Anhydrous oxalic acid (2.5 moles, 225 g)
Equipment:
-
Reaction vessel equipped with a stirrer and heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
A mixture of finely pulverized p-nitroaniline and anhydrous oxalic acid is heated to 110 °C with continuous stirring.
-
The temperature is then maintained at 100 °C for 2 hours to facilitate the formation of 4-nitroaniline oxalate.
-
Following this, the reaction temperature is raised back to 110 °C and held for 12 hours with continuous stirring. During this period, water is formed and evaporates.
-
The completion of the reaction is indicated when the reaction mixture becomes insoluble in water.
-
The crude product is then stirred with 1.5 liters of cold water to dissolve the excess oxalic acid.
-
The precipitate is collected by filtration and washed three times with 250 ml portions of cold water.
-
The resulting crude this compound can be recrystallized from water to improve purity.
The reported yield for the crude product is approximately 95% of the theoretical amount.[1]
References
An In-depth Technical Guide to 4-Nitrophenyloxamic Acid (CAS 103-94-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyloxamic acid, with the CAS number 103-94-6, is an organic compound belonging to the oxamic acid and nitrobenzene families. Its structure, featuring a nitro group on the phenyl ring and an oxamic acid moiety, suggests potential for diverse biological activities. The presence of the electron-withdrawing nitro group and the acidic functionality makes it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, known biological activities, and relevant experimental protocols, designed to serve as a foundational resource for research and development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory handling and experimental design.
| Property | Value |
| CAS Number | 103-94-6 |
| Molecular Formula | C₈H₆N₂O₅[1] |
| Molecular Weight | 210.14 g/mol [1] |
| Appearance | Yellow solid/crystalline solid[2] |
| Melting Point | 204-205 °C[3] |
| Canonical SMILES | O=C(O)C(=O)NC1=CC=C(C=C1)N(=O)=O[4] |
| InChI | InChI=1S/C8H6N2O5/c11-7(8(12)13)9-5-1-3-6(4-2-5)10(14)15/h1-4H,(H,9,11)(H,12,13)[4] |
| InChIKey | ZEJKSYPGUAUQKW-UHFFFAOYSA-N[4] |
Spectral Data
Synthesis of this compound
The primary route for the synthesis of this compound is through the reaction of p-nitroaniline with anhydrous oxalic acid.
Experimental Protocol: Synthesis from p-Nitroaniline and Oxalic Acid
This protocol is adapted from established chemical synthesis methods.
Materials:
-
p-Nitroaniline (1.0 mole, 138 g)
-
Anhydrous oxalic acid (2.5 moles, 225 g)
-
Distilled water
-
Reaction vessel with stirring mechanism and heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Finely pulverize and mix 138 g of p-nitroaniline and 225 g of anhydrous oxalic acid in a suitable reaction vessel.
-
Heat the mixture to 110 °C with constant stirring.
-
Maintain the temperature at 100 °C for 2 hours to facilitate the formation of 4-nitroaniline oxalate.
-
Increase the temperature back to 110 °C and continue stirring for 12 hours. During this time, water formed in the reaction will evaporate.
-
Monitor the reaction until the mixture becomes insoluble in water, indicating the completion of the reaction.
-
Cool the reaction mixture and stir it with 1.5 liters of cold water to dissolve the excess oxalic acid.
-
Filter the crude product and wash the precipitate three times with 250 ml portions of cold water.
-
The resulting crude this compound can be recrystallized from water to obtain a purified product with a melting point of approximately 210 °C.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Biological Activity
While extensive biological profiling of this compound is limited, existing data and the activities of structurally related compounds suggest potential therapeutic applications.
Neuraminidase Inhibition
This compound has been identified as a non-competitive inhibitor of Vibrio cholerae sialidase (a type of neuraminidase).[5] This finding suggests a potential role as an antimicrobial agent, targeting bacterial enzymatic processes.
| Enzyme Target | Organism | Inhibition Type | Kᵢ Value (M) |
| Sialidase (Neuraminidase) | Vibrio cholerae | Non-competitive | 2.66 to 5.18 x 10⁻⁴[5] |
Potential Anticancer Activity
Direct studies on the anticancer activity of this compound are not currently available. However, derivatives such as N-(4'-nitrophenyl)-l-prolinamides have demonstrated significant in vitro cytotoxicity against various human cancer cell lines.[6] This suggests that the 4-nitrophenyl moiety may be a valuable pharmacophore for the development of anticancer agents.
| Compound Class | Cancer Cell Line | Activity (% Inhibition @ 100 µM) |
| N-(4'-nitrophenyl)-l-prolinamides | A549 (Lung) | Up to 95.41%[3][6] |
| HCT-116 (Colon) | Up to 93.33%[3][6] | |
| HepG2 (Liver) | 50.04% to 79.50%[3][6] |
Potential Anti-inflammatory and Antimicrobial Activities
The broader classes of nitroaromatic compounds and oxamic acid derivatives have been reported to possess anti-inflammatory and antimicrobial properties.[7][8] The nitro group can participate in redox cycling within microbial cells, leading to cytotoxic effects, while the oxamic acid scaffold has been explored for its anti-inflammatory potential. Further investigation is warranted to determine if this compound shares these activities.
Experimental Protocols for Biological Assays
The following are representative protocols for assays relevant to the known and potential biological activities of this compound.
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol can be adapted to assess the inhibitory activity of this compound against viral or bacterial neuraminidases.
Materials:
-
This compound (test compound)
-
Neuraminidase enzyme
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., ethanol/NaOH mixture)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.
-
Enzyme Preparation: Dilute the neuraminidase enzyme to an optimal concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the serially diluted test compound. Include wells for a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Enzyme Addition: Add the diluted neuraminidase enzyme to all wells except the negative control. Incubate for a defined period (e.g., 30 minutes) at 37 °C.
-
Substrate Addition: Add the MUNANA substrate to all wells and incubate for a further period (e.g., 60 minutes) at 37 °C, protected from light.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer (e.g., excitation at 365 nm and emission at 450 nm).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC₅₀ value.
Protocol: In Vitro Anticancer MTT Assay
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution in culture medium) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on its known biological activities and the properties of related compounds, potential mechanisms can be proposed.
Non-Competitive Enzyme Inhibition
The demonstrated activity against Vibrio cholerae sialidase is through non-competitive inhibition.[5] This implies that this compound binds to an allosteric site on the enzyme, rather than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
Caption: Mechanism of non-competitive enzyme inhibition.
Potential Anti-inflammatory Signaling Pathways
Many anti-inflammatory compounds exert their effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. While not yet demonstrated for this compound, these pathways represent plausible targets for future investigation given the anti-inflammatory potential of related structures. Inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory cytokines.
Caption: Potential anti-inflammatory signaling pathways for investigation.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling.[2] |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| Use only outdoors or in a well-ventilated area.[2] | |
| Store in a well-ventilated place. Keep container tightly closed.[2] |
Conclusion
This compound (CAS 103-94-6) is a readily synthesizable compound with demonstrated activity as a non-competitive inhibitor of bacterial neuraminidase. While its full biological profile remains to be explored, the known anticancer and anti-inflammatory activities of structurally related compounds highlight its potential as a scaffold for drug discovery. A significant gap in the current knowledge is the lack of publicly available experimental spectral data, which is crucial for definitive characterization. Future research should focus on obtaining this data, as well as conducting broader in vitro and in vivo studies to elucidate its potential anticancer, antimicrobial, and anti-inflammatory activities and to unravel its specific molecular mechanisms of action. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. scbt.com [scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
solubility of 4-Nitrophenyloxamic acid in different solvents
An In-depth Technical Guide to the Solubility of 4-Nitrophenyloxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103-94-6 | [1][2][3] |
| Molecular Formula | C8H6N2O5 | [1][2][3] |
| Molecular Weight | 210.14 g/mol | [1][2] |
| Appearance | Yellow, Crystalline Solid | [3] |
| Melting Point | 205 °C / 401 °F | [3] |
Solubility Profile
A thorough search of scientific databases and chemical supplier safety data sheets indicates that quantitative solubility data for this compound in a range of common laboratory solvents is not publicly documented. A safety data sheet for the compound explicitly states "Solubility in other solvents: No information available".[3]
The table below is provided to structure future experimental findings. Researchers are encouraged to populate this table with their own experimentally determined data.
| Solvent | Chemical Formula | Polarity | Solubility ( g/100 mL at 25°C) |
| Water | H₂O | High | Data Not Available |
| Methanol | CH₃OH | High | Data Not Available |
| Ethanol | C₂H₅OH | High | Data Not Available |
| Acetone | C₃H₆O | High | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Data Not Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Data Not Available |
| Acetonitrile | C₂H₃N | Intermediate | Data Not Available |
| Ethyl Acetate | C₄H₈O₂ | Intermediate | Data Not Available |
| Dichloromethane (DCM) | CH₂Cl₂ | Intermediate | Data Not Available |
| Toluene | C₇H₈ | Low | Data Not Available |
| Hexane | C₆H₁₄ | Low | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound like this compound in various solvents. This method, often referred to as the shake-flask method, is a reliable technique for establishing equilibrium solubility.
3.1. Materials
-
This compound
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Weigh the vial again to determine the mass of the dissolved this compound.
-
Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after appropriate dilution. A calibration curve with known concentrations of the compound must be prepared for this purpose.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solid and the volume of the solvent used.
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key processes involved in solubility determination.
References
4-Nitrophenyloxamic Acid: A Technical Guide to its Putative Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the putative mechanism of action of 4-Nitrophenyloxamic acid. Due to a lack of specific mechanistic studies on this compound, this guide focuses on the well-established activity of its parent compound, oxamic acid, as a competitive inhibitor of lactate dehydrogenase (LDH). Furthermore, it explores the potential modulatory role of the 4-nitro group, drawing parallels from the known bioactivities of other nitro-containing aromatic compounds. This guide includes quantitative data on related compounds, detailed experimental protocols for enzyme inhibition assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This guide will primarily detail the mechanism of action of oxamic acid as a lactate dehydrogenase inhibitor and then discuss the potential influence of the 4-nitro substitution.
The Oxamic Acid Moiety: Inhibition of Lactate Dehydrogenase
The primary and most well-documented biological target of oxamic acid and its derivatives is lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[2][3]
2.1. The Role of Lactate Dehydrogenase in Metabolism
Lactate dehydrogenase catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. This reaction is a critical step in the metabolic pathway of glycolysis, particularly under anaerobic conditions. In many cancer cells, there is a metabolic shift towards aerobic glycolysis (the Warburg effect), where glucose is fermented to lactate even in the presence of oxygen.[2] This makes LDH a potential therapeutic target in oncology.[4][5][6][7]
2.2. Mechanism of LDH Inhibition by Oxamic Acid
Oxamic acid is a structural analog of pyruvate and acts as a competitive inhibitor of lactate dehydrogenase.[3] It binds to the active site of the enzyme, preventing the binding of the natural substrate, pyruvate. The carboxyl group of oxamate is crucial for its binding to the conserved Arg168 residue in the active site of human LDH-A, mimicking the interaction of pyruvate.[2]
2.3. Signaling Pathway: Glycolysis
The inhibition of LDH by oxamic acid directly impacts the glycolytic pathway by preventing the regeneration of NAD+ from NADH. This leads to a decrease in the overall rate of glycolysis, reduced lactate production, and can induce metabolic stress in cells that are highly dependent on this pathway for energy production.
The 4-Nitro Group: Putative Mechanistic Contributions
The presence of a nitro group on the phenyl ring can significantly influence the biological activity of a molecule. While the specific role of the 4-nitro group in this compound has not been experimentally determined, several potential mechanisms can be hypothesized based on the known chemistry and biology of nitroaromatic compounds.
3.1. Modulation of Inhibitory Potency
The electron-withdrawing nature of the nitro group can alter the electronic properties of the oxamic acid moiety, potentially enhancing its binding affinity for the active site of LDH or other target enzymes.
3.2. Reductive Activation and Covalent Modification
In some biological systems, particularly in microbial cells, nitroaromatic compounds can undergo reductive activation to form highly reactive intermediates. This process could lead to the covalent modification of cellular macromolecules, including enzymes, which could account for the reported "biocidal" activity. This mechanism is a hallmark of certain nitro-based antibiotics.[8]
Quantitative Data
Due to the absence of specific quantitative data for this compound, the following table summarizes the inhibitory activity of oxamic acid and some of its N-substituted derivatives against lactate dehydrogenase.
| Compound | Target Enzyme | IC50 / Ki | Assay Conditions | Reference |
| Oxamic Acid | Human LDH5 | Ki = 8.5 µM | Not specified | [9] |
| Oxamic Acid | Human LDH1 | Ki = 110 µM | Not specified | [9] |
| Oxamic Acid | Borrelia burgdorferi LDH | Dose-dependent inhibition | In vitro cell growth | [10] |
| N-substituted oxamic acid derivatives | Human LDH5, LDH1, LDH-C4 | Varied Ki values | Not specified | [9] |
Experimental Protocols
5.1. Lactate Dehydrogenase Inhibition Assay
This protocol provides a general workflow for determining the inhibitory activity of a compound against lactate dehydrogenase.
Methodology:
-
Reagent Preparation: Prepare stock solutions of LDH enzyme, NADH, sodium pyruvate, and the test compound in a suitable assay buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Setup: In a 96-well microplate, add the assay buffer, LDH enzyme solution, and varying concentrations of the test compound. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of NADH and sodium pyruvate to all wells.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The mechanism of action of this compound has not been extensively studied. However, based on its chemical structure, it is highly probable that it acts as an inhibitor of lactate dehydrogenase, a mechanism well-established for its parent compound, oxamic acid. The 4-nitro group may modulate the potency of this inhibition or confer additional biological activities, such as antimicrobial effects, through reductive activation. Further experimental studies are required to fully elucidate the specific molecular targets and signaling pathways affected by this compound. The protocols and data presented in this guide for related compounds provide a foundational framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of ether and aniline based inhibitors of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]
- 7. Multivalency-enhanced enzyme inhibitors with biomolecule-responsive activity - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential Research Applications of 4-Nitrophenyloxamic Acid: A Technical Guide for Drug Discovery and Development
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Nitrophenyloxamic acid, a derivative of oxamic acid featuring a 4-nitrophenyl moiety, represents a scaffold with significant, yet largely unexplored, potential in medicinal chemistry. While direct research on this specific compound is limited, the broader class of nitroaromatic compounds and structurally related molecules have demonstrated a wide array of biological activities. This technical guide synthesizes the available information on this compound and its analogues to illuminate its most promising avenues for future research and development. We will explore its potential as an enzyme inhibitor, an anticancer agent, and an antimicrobial compound, drawing on data from related structures to propose experimental frameworks and outline key areas for investigation.
Core Compound Profile
This compound, also known as N-(4-nitrophenyl)oxamic acid, is an organic compound with the chemical formula C₈H₆N₂O₅. Its structure is characterized by an oxamic acid group linked to a 4-nitroaniline.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₅ | [Generic] |
| Molecular Weight | 210.14 g/mol | [Generic] |
| CAS Number | 103-94-6 | [Generic] |
| Appearance | Likely a crystalline solid | [Inferred] |
| Melting Point | 210 °C (recrystallized from water) | [Generic] |
Synthesis and Characterization
A straightforward synthesis of this compound involves the reaction of 4-nitroaniline with an excess of anhydrous oxalic acid.
Experimental Protocol: Synthesis of this compound
-
Reactant Mixture: A mixture of finely pulverized 138 grams (1.0 mole) of p-nitroaniline and 225 grams (2.5 moles) of anhydrous oxalic acid is prepared.
-
Initial Heating: The mixture is heated with stirring at 110°C.
-
Oxalate Formation: The temperature is then maintained at 100°C for 2 hours to facilitate the formation of 4-nitroaniline oxalate.
-
Reaction Completion: The temperature is raised back to 110°C and held for 12 hours with continuous stirring. During this time, water is formed and evaporates. The reaction is considered complete when the mixture becomes insoluble in water.
-
Purification: The crude product is stirred with 1.5 liters of cold water and then filtered to separate it from the oxalic acid solution. The precipitate is washed three times with 250 ml portions of cold water.
-
Yield and Recrystallization: This process yields crude p-nitrophenyloxamic acid. The product can be further purified by recrystallization from water to achieve a melting point of 210°C.
Potential Research Applications
While direct biological studies on this compound are sparse, the presence of the 4-nitrophenyl group in numerous bioactive molecules suggests several promising research directions. The nitro group is a well-known pharmacophore and can also act as a toxicophore; its electron-withdrawing nature can significantly influence a molecule's interaction with biological targets.[1]
Enzyme Inhibition
The structural similarity of this compound to substrates of various enzymes makes it a candidate for investigation as an enzyme inhibitor.
Research on 4-nitrocinnamic acid has demonstrated its potent inhibitory effect on xanthine oxidase (XO), an enzyme involved in purine metabolism and a target for the treatment of hyperuricemia and gout.[2] The study revealed that the nitro group was essential for the inhibitory activity.
Hypothetical Application: this compound could be screened for its inhibitory activity against xanthine oxidase. Its structural features could allow it to bind to the enzyme, potentially in a non-competitive manner similar to 4-nitrocinnamic acid.
Table 1: Xanthine Oxidase Inhibition by a Related Nitro Compound
| Compound | Target Enzyme | IC₅₀ (µmol/L) | Inhibition Type | Reference |
| 4-Nitrocinnamic Acid | Xanthine Oxidase | 23.02 ± 0.12 | Reversible, Non-competitive | [2] |
3-Nitropropionate, another nitro-containing compound, has been identified as a time-dependent inhibitor of isocitrate lyase (ICL), a key enzyme in the glyoxylate shunt of microorganisms like Mycobacterium tuberculosis.[3] This pathway is absent in humans, making ICL an attractive drug target.
Hypothetical Application: Given the presence of the nitro group, this compound could be investigated as a potential inhibitor of isocitrate lyase. The oxamic acid moiety might interact with the active site of the enzyme.
Experimental Workflow for Enzyme Inhibition Screening
Caption: Proposed workflow for screening this compound for enzyme inhibitory activity.
Anticancer Activity
The 4-nitrophenyl moiety is present in various compounds with demonstrated anticancer activity. The mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways.
Derivatives of 3-(2-nitrophenyl) propionic acid have been formulated into nanoparticles with paclitaxel, showing significant tumor growth inhibition in mouse models of breast and colon cancer.[4] Similarly, sulfonamide derivatives containing a nitrophenyl group have shown anticancer potential in colon cancer cells.[5][6]
Hypothetical Application: this compound could be evaluated for its cytotoxic effects against a panel of human cancer cell lines, such as those from breast, colon, and lung cancers.
Table 2: Anticancer Activity of Related Nitro Compounds
| Compound Class | Cancer Cell Line | Effect | Reference |
| 3-(2-nitrophenyl) propionic acid-paclitaxel nanoparticles | 4T1 (murine breast cancer), CT26 (murine colon cancer) | Significant tumor growth inhibition in vivo | [4] |
| 1,2,4-Triazine sulfonamide derivative | DLD-1, HT-29 (human colon cancer) | Induction of apoptosis | [5] |
| Sulfamethoxazole | Colon, breast, prostate, hepatocellular carcinoma | Induced necrosis | [6] |
Signaling Pathway in Cancer
Caption: The MAPK/ERK signaling pathway, a potential target for anticancer drugs.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents.[1] Their mechanism of action often involves reductive activation within the microbial cell, leading to the formation of toxic intermediates that damage cellular components.
Derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7][8] Cobalt(II) complexes of 4'-nitro-fenamic acid have demonstrated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] Furthermore, a study on various oxamic acids, including N-p-nitrophenyl oxamic acid, reported them to be biocidal in nature.[10]
Hypothetical Application: this compound should be screened for its antimicrobial activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and parasites (e.g., Trypanosoma cruzi, Leishmania species).
Table 3: Antimicrobial Activity of Related Nitro Compounds
| Compound/Derivative | Organism | Activity Metric | Value | Reference |
| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Compound 16) | Trypanosoma cruzi (trypomastigotes) | IC₅₀ | 6 ± 1 µM | [7] |
| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Compound 16) | Trypanosoma cruzi (amastigotes in LLC-MK2 cells) | IC₅₀ | 0.16 ± 0.02 µM | [7] |
| 4'-nitro-fenamic acid | S. aureus, E. coli, S. typhimurium, B. cereus | MIC | 12.5–25 µg/mL | [9] |
| Cobalt(II) complexes of 4'-nitro-fenamic acid | S. aureus, E. coli, S. typhimurium, B. cereus | MIC | 12.5–50 µg/mL | [9] |
Proposed Mechanism of Antimicrobial Action
Caption: Reductive activation of nitroaromatic compounds as a proposed antimicrobial mechanism.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound is currently lacking, the rich pharmacology of structurally related nitroaromatic compounds provides a strong rationale for its investigation. The evidence presented in this guide suggests that the most promising areas for future research are in enzyme inhibition, anticancer drug discovery, and the development of novel antimicrobial agents.
Future work should focus on the systematic screening of this compound in relevant in vitro and cell-based assays. Positive hits should be followed by mechanism-of-action studies and lead optimization to improve potency and selectivity while minimizing potential toxicity. The synthesis of a library of this compound derivatives could also be a fruitful endeavor to establish structure-activity relationships. The foundation laid by research into related compounds provides a clear and logical path forward for unlocking the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synergistic antitumor activity of 3-(2-nitrophenyl) propionic acid-paclitaxel nanoparticles (NPPA-PTX NPs) and anti-PD-L1 antibody inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Genesis of a Dye Intermediate: A Technical History of 4-Nitrophenyloxamic Acid
For Immediate Release
This technical guide delves into the discovery and history of 4-Nitrophenyloxamic acid, a notable intermediate in the realm of organic synthesis, particularly within the historical context of the dye industry. This document serves as a resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its synthesis, properties, and known historical applications.
Discovery and Historical Context
While the precise date and original discoverer of this compound remain obscure in readily available literature, its significance as a chemical intermediate is firmly established by the mid-20th century. The compound, also known by its German name p-Nitrooxanilsäure, was prominently featured in the 1947 fifth Austrian edition of the seminal work "Grundlegende Operationen der Farbenchemie" (Fundamental Processes of Dye Chemistry) by H. E. Fierz-David and L. Blangey. Its inclusion in this comprehensive manual underscores its relevance to the dye manufacturing industry of that era, suggesting its synthesis and utility were well-understood by chemists at the time. The book, a standard laboratory manual for dye chemistry, indicates that this compound was likely used as a precursor or building block in the synthesis of more complex dye molecules. The initial publication of this book in 1920 suggests the compound's discovery likely dates to the early 20th or even the late 19th century, a period of intense innovation in synthetic organic chemistry and dye production.
Physicochemical and Structural Data
This compound is a crystalline solid with the chemical formula C₈H₆N₂O₅. The presence of the nitro group and the oxamic acid moiety imparts specific chemical reactivity, making it a versatile intermediate.
| Property | Value | Reference |
| CAS Number | 103-94-6 | [1] |
| Molecular Formula | C₈H₆N₂O₅ | [1] |
| Molecular Weight | 210.14 g/mol | [1] |
| Melting Point (crude) | 205-207 °C | [2] |
| Melting Point (recrystallized) | 210 °C | [2] |
| Appearance | Crystalline solid |
Experimental Protocol: Synthesis of this compound
The following detailed experimental protocol is adapted from "Fundamental Processes of Dye Chemistry" and outlines the synthesis of this compound from p-nitroaniline and anhydrous oxalic acid.[2]
Materials and Reagents:
-
p-Nitroaniline (finely pulverized): 138 g (1.0 mole)
-
Anhydrous oxalic acid (finely pulverized): 225 g (2.5 moles)
-
Cold water
Equipment:
-
Reaction vessel with a stirrer
-
Heating apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
A mixture of 138 grams of finely pulverized p-nitroaniline and 225 grams of anhydrous oxalic acid is heated with stirring to 110 °C.
-
The temperature is then maintained at 100 °C for 2 hours, during which the formation of 4-nitroaniline oxalate occurs.
-
Following this, the reaction mixture is held at 110 °C for 12 hours with continuous stirring. Water produced during the reaction evaporates, and some oxalic acid may be carried over.
-
The completion of the reaction is indicated when the reaction mixture becomes insoluble in water.
-
The crude product is then stirred with 1.5 liters of cold water to dissolve the excess oxalic acid.
-
The precipitate is filtered off and washed three times with 250 ml portions of cold water.
-
The yield of crude this compound is approximately 95% of the theoretical amount.[2]
-
For further purification, the crude product can be recrystallized from water.
Synthesis Pathway
The synthesis of this compound involves the acylation of the amino group of p-nitroaniline with oxalic acid. The reaction proceeds through the formation of an intermediate oxalate salt, followed by dehydration to form the final amide product.
Caption: Synthesis of this compound from p-nitroaniline and oxalic acid.
This technical guide provides a foundational understanding of this compound, grounded in its historical context as a significant player in the advancement of synthetic dye chemistry. Further research into archived chemical literature of the late 19th and early 20th centuries may yet reveal the precise origins of this versatile chemical intermediate.
References
An In-depth Technical Guide to 4-Nitrophenyloxamic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrophenyloxamic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The presence of the 4-nitrophenyl motif, a well-known pharmacophore, coupled with the versatile oxamic acid functional group, provides a scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound and its derivatives. It includes a summary of their anticancer and antimicrobial properties, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways to facilitate further research and drug development in this area.
Introduction
The search for novel chemical entities with therapeutic value is a cornerstone of drug discovery. Nitroaromatic compounds, in particular, have a long history in medicine, with their biological effects often attributed to the electrochemical properties of the nitro group. This compound serves as a key intermediate, offering a synthetically accessible backbone that can be readily modified to generate a diverse library of derivatives, including amides and esters. These derivatives have been investigated for a range of biological activities, with promising results in the fields of oncology and infectious diseases. This guide aims to consolidate the current knowledge on these compounds, providing a technical resource for researchers in the field.
Synthesis of this compound and its Derivatives
The synthesis of the core molecule, this compound, is typically achieved through the reaction of 4-nitroaniline with an oxalylating agent. A common method involves the condensation of 4-nitroaniline with diethyl oxalate.
Subsequent derivatization of this compound can be carried out to produce a variety of amides and esters. The synthesis of amide derivatives, for instance, can be achieved by activating the carboxylic acid group of this compound, followed by reaction with a desired amine.
Experimental Protocols
Synthesis of N-(4-nitrophenyl)oxamic acid: A mixture of 4-nitroaniline and diethyl oxalate is heated, often under reflux conditions, to yield the corresponding ethyl ester, which is then hydrolyzed to the carboxylic acid.
General Procedure for the Synthesis of N-substituted 4-Nitrophenyloxamides: To a solution of this compound in a suitable solvent (e.g., dichloromethane, DMF), a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete. The product is then purified using standard techniques such as crystallization or column chromatography.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities, most notably anticancer and antimicrobial effects. The 4-nitrophenyl group is a common feature in many biologically active molecules, and its combination with the oxamide linker and various substituents allows for the fine-tuning of potency and selectivity.
Anticancer Activity
Several studies have explored the cytotoxic effects of nitrophenyl derivatives against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Selected Nitrophenyl Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | N-(4'-nitrophenyl)-l-prolinamide | A549 (Lung) | >100 (95.41% inhibition at 100 µM) | [1] |
| 1b | N-(4'-nitrophenyl)-l-prolinamide | HCT-116 (Colon) | >100 (93.33% inhibition at 100 µM) | [1] |
Antimicrobial Activity
The antimicrobial properties of nitroaromatic compounds are well-documented. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage cellular macromolecules.
Table 2: In Vitro Antimicrobial Activity of Selected Nitrophenyl Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2a | N-(2-hydroxy-4-nitrophenyl)benzamide | S. aureus | 7.8 | |
| 2b | N-(2-hydroxy-4-nitrophenyl)benzamide | B. subtilis (drug-resistant) | 1.95 | |
| 3a | N,N'-(4-nitro-1,2-phenylene)dibenzamide | S. aureus | - (Zone of inhibition: 12-21 mm) | [2] |
Experimental Protocols for Biological Assays
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3][4][5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8][9][10]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
The biological effects of this compound derivatives are likely mediated through the modulation of various intracellular signaling pathways. The nitro group can influence cellular redox status, while the overall molecular structure can lead to specific interactions with protein targets. Two key pathways that are often implicated in the cellular response to such compounds are the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[11][12][13][14][15] Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer agents. Some nitrophenyl derivatives have been shown to suppress NF-κB activation.[12][13][14][15]
References
- 1. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
- 6. scribd.com [scribd.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. protocols.io [protocols.io]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Framework for the Analysis of 4-Nitrophenyloxamic Acid: A Methodological Whitepaper
Disclaimer: As of late 2025, dedicated theoretical studies and comprehensive computational analyses of 4-Nitrophenyloxamic acid are not extensively available in peer-reviewed literature. This guide, therefore, presents a methodological framework and representative data based on established computational chemistry protocols and findings from studies on analogous nitroaromatic compounds and phenyloxamic acid derivatives. The quantitative data herein is illustrative and intended to serve as a benchmark for future research.
Introduction
This compound is a molecule of interest due to its structural motifs, which are relevant in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, on the phenyl ring, coupled with the oxamic acid moiety, suggests potential for interesting electronic properties, hydrogen bonding capabilities, and biological activity. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the molecular structure, vibrational modes, and electronic characteristics that govern the behavior of this compound. This whitepaper outlines a robust computational protocol for the in-depth theoretical characterization of this compound and presents hypothetical data based on studies of similar molecules.
Experimental Protocols: A Computational Approach
The following section details a recommended computational methodology for the theoretical investigation of this compound. This protocol is synthesized from standard practices in computational chemistry for the analysis of organic molecules.
Geometry Optimization and Vibrational Frequency Analysis
The initial step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation.
Protocol:
-
Initial Structure: The molecular structure of this compound is drawn using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).
-
DFT Calculation: The geometry is then fully optimized using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Solvent Effects: To simulate a more realistic environment, geometry optimization can be performed in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Frequency Calculation: Following successful optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental FT-IR and Raman spectra.
Electronic Properties Analysis
Understanding the electronic properties is key to predicting the reactivity and interaction of the molecule.
Protocol:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.
Data Presentation: Hypothetical Quantitative Data
The following tables summarize hypothetical quantitative data for this compound, derived from computational studies on analogous molecules such as p-nitroaniline and other substituted phenyloxamic acids.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Lengths (Å) | C1-N1 (Nitro) | 1.48 |
| N1-O1 (Nitro) | 1.23 | |
| C4-N2 (Amide) | 1.41 | |
| N2-C5 (Amide) | 1.37 | |
| C5=O2 (Amide) | 1.24 | |
| C5-C6 (Oxalic) | 1.53 | |
| C6=O3 (Carboxyl) | 1.21 | |
| C6-O4 (Carboxyl) | 1.35 | |
| **Bond Angles (°) ** | O1-N1-O1' | 124.5 |
| C1-C4-N2 | 121.0 | |
| C4-N2-C5 | 125.0 | |
| N2-C5=O2 | 123.0 | |
| O2=C5-C6 | 118.0 | |
| C5-C6=O3 | 122.0 | |
| Dihedral Angles (°) | C2-C1-N1-O1 | 180.0 |
| C1-C4-N2-C5 | 175.0 | |
| C4-N2-C5-C6 | 160.0 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |
| O-H stretch | Carboxylic Acid | 3450 |
| N-H stretch | Amide | 3300 |
| C=O stretch | Carboxylic Acid | 1750 |
| C=O stretch | Amide | 1680 |
| NO₂ asymm. stretch | Nitro | 1550 |
| NO₂ symm. stretch | Nitro | 1350 |
| C-N stretch | Amide | 1280 |
Table 3: Calculated Electronic Properties
| Property | Hypothetical Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -3.2 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 6.5 D |
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for the theoretical study of this compound.
Caption: A typical workflow for the computational analysis of this compound.
Caption: Logical relationships of electronic effects within this compound.
Conclusion
While dedicated theoretical studies on this compound are currently lacking in the scientific literature, this whitepaper provides a comprehensive, albeit hypothetical, guide for its computational analysis. The outlined protocols and representative data serve as a robust starting point for researchers, scientists, and drug development professionals. Future computational and experimental work is necessary to validate and expand upon this theoretical framework, which will undoubtedly contribute to a deeper understanding of the chemical and physical properties of this intriguing molecule.
Methodological & Application
Application Notes and Protocols for 4-Nitrophenyloxamic Acid in Enzyme Inhibition Assays
Disclaimer: Extensive literature searches did not yield specific information on the use of 4-Nitrophenyloxamic acid as an enzyme inhibitor. The following application notes and protocols are presented as a hypothetical case study based on the structural similarity of this compound to known inhibitors of lactate dehydrogenase (LDH), specifically the oxamic acid scaffold. Researchers should validate these protocols empirically.
Introduction
This compound is a derivative of oxamic acid. While research on its specific biological activity is limited, the core structure of oxamic acid is known to be a competitive inhibitor of lactate dehydrogenase (LDH).[1][2][3] LDH is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD+.[4][5] Inhibition of LDH is a therapeutic strategy being explored for various diseases, including cancer, by targeting tumor cell metabolism.[4]
This document provides a hypothetical protocol for evaluating this compound as a potential inhibitor of lactate dehydrogenase. The assay is based on a spectrophotometric method that monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.
Hypothetical Target: Lactate Dehydrogenase (LDH)
Lactate dehydrogenase is a key enzyme in the glycolytic pathway, particularly under anaerobic conditions.[6][7] It allows for the regeneration of NAD+ required for glycolysis to continue, leading to the production of ATP. In many cancer cells, there is an upregulation of LDH activity to support their high glycolytic rate (the Warburg effect). Therefore, LDH is a significant target for the development of anticancer therapeutics.[4] Oxamic acid and its derivatives act as competitive inhibitors of LDH by mimicking the substrate, pyruvate.[1][2][3]
Hypothesized Signaling Pathway Involvement
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical inhibitory activities of this compound and related compounds against Lactate Dehydrogenase A (LDHA).
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Human LDHA | 25.5 ± 3.1 | Competitive (Hypothesized) |
| Oxamic acid | Human LDHA | 150.2 ± 12.8 | Competitive |
| N-Ethyl oxamate | Human LDH-C4 | 5.8 ± 0.7 | Competitive[1] |
| N-Propyl oxamate | Human LDH-C4 | 35.0 ± 4.2 | Competitive[2] |
Experimental Protocols
Materials and Reagents
-
Purified Human Lactate Dehydrogenase A (LDHA)
-
Sodium Pyruvate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Preparation of Solutions
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of LDHA in assay buffer. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock to the desired working concentration (e.g., 0.1 µg/mL) in cold assay buffer.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of sodium pyruvate in assay buffer. Store at -20°C.
-
Cofactor Stock Solution: Prepare a 10 mM stock solution of NADH in assay buffer. Protect from light and prepare fresh.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
Enzyme Inhibition Assay Protocol
-
Serial Dilution of Inhibitor: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: In a 96-well microplate, add the following to each well:
-
140 µL of Assay Buffer
-
20 µL of NADH solution (final concentration 1 mM)
-
10 µL of the diluted inhibitor solution or vehicle (DMSO in assay buffer for control wells).
-
10 µL of the diluted enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the pyruvate solution (final concentration 5 mM).
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration. The rate of NADH oxidation is directly proportional to the decrease in absorbance at 340 nm.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Experimental Workflow Visualization
References
- 1. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxamate - Wikipedia [en.wikipedia.org]
- 4. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. scbt.com [scbt.com]
- 9. CAS No. 103-94-6, this compound - CAS Chemical [chemicalcas.com]
Application Notes and Protocols for Esterase Assays Using 4-Nitrophenyl-Based Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a diverse group of hydrolytic enzymes responsible for the cleavage and formation of ester bonds. The characterization of their activity is fundamental in various fields, including biochemistry, drug discovery, and biotechnology. 4-Nitrophenyl (pNP) esters are widely used as chromogenic substrates for the continuous monitoring of esterase and lipase activity.[1] The enzymatic hydrolysis of these substrates results in the release of 4-nitrophenol (pNP), a chromophore that, under alkaline conditions, forms the yellow-colored 4-nitrophenolate ion. The rate of formation of this ion can be conveniently measured spectrophotometrically, providing a direct measure of enzyme activity.[1][2] This application note provides detailed protocols for utilizing 4-nitrophenyl-based substrates in esterase assays.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of a 4-nitrophenyl ester by an esterase. The enzyme catalyzes the cleavage of the ester bond, yielding a carboxylic acid and 4-nitrophenol. In an alkaline buffer, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a strong absorbance at wavelengths between 400 and 410 nm.[1] The increase in absorbance over time is directly proportional to the esterase activity. It is important to consider that some 4-nitrophenyl substrates can be unstable in aqueous solutions and undergo spontaneous hydrolysis. Therefore, a no-enzyme control is crucial to correct for this non-enzymatic reaction.[3]
Quantitative Data Summary
The selection of the appropriate 4-nitrophenyl substrate often depends on the specific esterase being investigated, as substrate specificity can vary significantly. For instance, true lipases often show a preference for substrates with long-chain fatty acids, such as 4-nitrophenyl stearate.[1] The following table summarizes typical reaction conditions for esterase assays using pNP-based substrates.
| Parameter | Condition | Source |
| pH | Optimal activity is often observed in the range of 8.0-8.5.[1][4] | [1][4] |
| Temperature | Assays are commonly performed at 30°C or 37°C.[2][4] | [2][4] |
| Wavelength for Detection | 400-410 nm for 4-nitrophenolate.[1][4] 347-348 nm at the isosbestic point of p-nitrophenol to avoid pH effects.[4][5][6] | [1][4][5][6] |
| Common Substrates | 4-Nitrophenyl acetate, 4-Nitrophenyl butyrate, 4-Nitrophenyl octanoate, 4-Nitrophenyl palmitate, 4-Nitrophenyl stearate.[1][7] | [1][7] |
Experimental Protocols
Materials and Reagents
-
4-Nitrophenyl ester substrate (e.g., 4-nitrophenyl acetate, 4-nitrophenyl stearate)[1][8]
-
Esterase/lipase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0[1]
-
Surfactant (e.g., Triton X-100) for substrates with low aqueous solubility[1][4]
-
Organic Solvent (e.g., acetonitrile or methanol) for preparing substrate stock solutions[1][4][6]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[1][3]
Preparation of Solutions
-
Substrate Stock Solution (20 mM): Dissolve the 4-nitrophenyl ester in an appropriate organic solvent like acetonitrile to a final concentration of 20 mM. Store this solution at -20°C.[1]
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a 50 mM Tris-HCl buffer and carefully adjust the pH to 8.0.[1]
-
Substrate Emulsion: For substrates with poor water solubility, a substrate emulsion should be prepared. This can be achieved by adding the substrate stock solution to the assay buffer containing a surfactant, such as 0.5% (v/v) Triton X-100.[1][4]
-
Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that will yield a linear rate of reaction over the desired time course.
Esterase Assay Protocol (96-well Plate Format)
-
In a 96-well microplate, add the following components in the specified order:
-
160 µL of Assay Buffer
-
20 µL of Substrate Emulsion
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[1]
-
To initiate the reaction, add 20 µL of the Enzyme Solution to each well. The final reaction volume will be 200 µL.
-
Control: For each substrate, prepare a blank reaction by adding 20 µL of assay buffer instead of the enzyme solution. This will be used to measure the rate of non-enzymatic hydrolysis.[3]
-
Immediately place the microplate in a temperature-controlled microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10 to 30 minutes.[1]
Data Analysis
-
Subtract the rate of the blank reaction (non-enzymatic hydrolysis) from the rate of the enzymatic reaction.[3]
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The concentration of the product (4-nitrophenol) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol under the specific assay conditions, c is the concentration, and l is the path length. A standard curve of 4-nitrophenol can also be prepared to determine the concentration.[3]
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Visualizations
Caption: Workflow for a typical esterase assay using a 4-nitrophenyl substrate.
Caption: Principle of the colorimetric esterase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Nitrophenyl acetate esterasesubstrate 830-03-5 [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening Using 4-Nitrophenyloxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyloxamic acid is a synthetic compound with potential applications in high-throughput screening (HTS) for the discovery of novel enzyme inhibitors. Its chemical structure incorporates a 4-nitrophenyl group, which is a well-established chromogenic reporter in biochemical assays. This feature allows for the development of colorimetric assays suitable for HTS campaigns aimed at identifying modulators of enzymatic activity. The principle of such assays is based on the enzymatic hydrolysis of the amide bond in this compound, which releases 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate anion, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm. The rate of 4-nitrophenolate formation is directly proportional to the enzyme's activity, providing a robust and straightforward method for identifying enzyme inhibitors.
These application notes provide a detailed framework for utilizing this compound in HTS for the discovery of inhibitors against a hypothetical amidase enzyme. The protocols described herein are adaptable for screening large chemical libraries and can be implemented on automated HTS platforms.
Principle of the Assay
The enzymatic assay using this compound is designed to identify inhibitors of a target amidase. The enzyme catalyzes the hydrolysis of the amide bond in this compound, yielding oxamic acid and 4-nitrophenol. The reaction is stopped, and the color is developed by the addition of a strong base, which deprotonates the liberated 4-nitrophenol to form the intensely yellow 4-nitrophenolate ion. The absorbance of this ion is measured at 405 nm. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the formation of 4-nitrophenol and a corresponding reduction in the absorbance signal.
Enzymatic Reaction:
Figure 1: Enzymatic hydrolysis of this compound.
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | 4°C |
| Substrate Solution | 10 mM this compound in DMSO | -20°C |
| Enzyme Solution | Target Amidase in Assay Buffer | -80°C |
| Stop Solution | 0.2 M Sodium Hydroxide (NaOH) | Room Temperature |
| Test Compounds | Compound library dissolved in DMSO | -20°C |
| Microplates | 384-well, clear, flat-bottom | Room Temperature |
Experimental Protocols
Protocol 1: High-Throughput Screening for Amidase Inhibitors
This protocol is optimized for a 384-well format suitable for automated high-throughput screening.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Enzyme Working Solution: On the day of the assay, thaw the enzyme stock solution on ice and dilute it to the desired working concentration in cold Assay Buffer. The optimal concentration should be predetermined to ensure the reaction is in the linear range.
-
Substrate Working Solution: Dilute the 10 mM this compound stock solution to the desired final concentration in Assay Buffer.
2. Assay Procedure:
-
Add 1 µL of test compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well microplate.
-
Add 20 µL of the Enzyme Working Solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Working Solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 0.2 M NaOH to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank)) where:
-
Abs_compound is the absorbance of the well with the test compound.
-
Abs_blank is the absorbance of the well with Assay Buffer instead of enzyme.
-
Abs_neg_control is the absorbance of the well with DMSO instead of the test compound.
-
Application Notes and Protocols for Kinetic Assays Using 4-Nitrophenyloxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyloxamic acid is a chromogenic substrate valuable for the continuous and quantitative assessment of specific amidohydrolase activities. The fundamental principle of this assay is the enzymatic hydrolysis of the amide bond in this compound. This cleavage reaction releases oxamic acid and 4-nitrophenol. In an alkaline environment, 4-nitrophenol is converted to the 4-nitrophenolate anion, which produces a distinct yellow color. This change in color can be quantified by measuring the absorbance at approximately 405 nm. The rate at which 4-nitrophenolate is formed is directly proportional to the activity of the enzyme, providing a straightforward and dependable method for enzyme characterization, inhibitor screening, and drug discovery.
Principle of the Assay
The enzymatic reaction centers on the hydrolysis of the amide linkage in this compound by a target enzyme. This process yields oxamic acid and 4-nitrophenol. When the pH of the buffer system is above the pKa of 4-nitrophenol (approximately 7.2), the hydroxyl group of 4-nitrophenol deprotonates, forming the intensely colored 4-nitrophenolate anion. The enzymatic activity is determined by monitoring the rate of increase in absorbance at 405 nm.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a hypothetical enzymatic assay using this compound. These values should be considered as a starting point for experimental design, as the optimal conditions will vary depending on the specific enzyme and assay conditions.
| Parameter | Value/Range | Substrate Context | Source(s) |
| Wavelength of Max. Absorbance (λmax) | 405 - 410 nm | 4-Nitrophenolate | [1][2] |
| Molar Extinction Coefficient (ε) of 4-Nitrophenol | 18,000 - 18,500 M⁻¹cm⁻¹ | At pH > 9.0 | [1] |
| Typical Substrate Concentration Range | 0.1 - 5 mM | Dependent on enzyme Km | N/A |
| Typical Enzyme Concentration | 1 - 100 ng/mL | To ensure linear reaction rate | N/A |
| Optimal pH Range | 7.0 - 9.0 | Dependent on specific enzyme | N/A |
| Assay Temperature | 25 - 37 °C | Dependent on enzyme stability and activity | N/A |
Methodologies and Experimental Protocols
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl | 4°C |
| Substrate Stock Solution | 100 mM this compound in DMSO | -20°C, protected from light |
| Enzyme Solution | Purified target enzyme | -80°C |
| Stop Solution | 1 M Sodium Carbonate (Na₂CO₃) | Room Temperature |
| 4-Nitrophenol Standard | 10 mM 4-Nitrophenol in Assay Buffer | 4°C, protected from light |
| Microplate | 96-well, clear, flat-bottom | Room Temperature |
| Microplate Reader | Capable of reading absorbance at 405 nm | N/A |
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl):
-
Dissolve 6.06 g of Tris base and 5.84 g of NaCl in 800 mL of deionized water.
-
Adjust the pH to 8.0 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solution (100 mM this compound):
-
Weigh an appropriate amount of this compound.
-
Dissolve in a minimal amount of DMSO to create a 100 mM stock solution.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Enzyme Working Solution:
-
On the day of the assay, dilute the purified enzyme stock to the desired working concentration (e.g., 10 µg/mL) in cold Assay Buffer.
-
Keep the enzyme solution on ice throughout the experiment. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
4-Nitrophenol Standard Curve Preparation:
-
Prepare a 1 mM 4-nitrophenol standard solution by diluting the 10 mM stock in Assay Buffer.
-
Perform a serial dilution to create standards with final concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer.
-
Enzymatic Assay Protocol
-
Assay Setup:
-
In a 96-well microplate, add 170 µL of pre-warmed (to the desired assay temperature, e.g., 37°C) Assay Buffer to each well.
-
Add 10 µL of the diluted enzyme solution to the test wells.
-
For the blank (negative control), add 10 µL of Assay Buffer instead of the enzyme solution.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the this compound stock solution (diluted to 10 mM in Assay Buffer for a final concentration of 1 mM) to each well.
-
Immediately place the microplate in a temperature-controlled microplate reader.
-
-
Kinetic Measurement:
-
Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.
-
-
Endpoint Assay (Alternative):
-
After initiating the reaction, incubate the plate at the desired temperature for a fixed time (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.
-
Measure the absorbance at 405 nm.
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:
-
Rate (µmol/min) = (ΔAbs/min) / (ε * l) * V
-
Where:
-
ε is the molar extinction coefficient of 4-nitrophenol (M⁻¹cm⁻¹).
-
l is the path length of the well (cm).
-
V is the reaction volume (L).
-
-
-
Determine the specific activity of the enzyme:
-
Specific Activity (µmol/min/mg) = Rate (µmol/min) / amount of enzyme (mg)
-
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade leading to the upregulation of the target amidohydrolase.
Experimental Workflow
Caption: Workflow for the kinetic assay of an enzyme using this compound.
References
4-Nitrophenyloxamic Acid: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols
Introduction
4-Nitrophenyloxamic acid is a synthetic organic compound characterized by a nitrophenyl group linked to an oxamic acid moiety. While direct and extensive research on the specific biological activities of this compound is limited, its structural components—the oxamic acid core and the 4-nitrophenyl substituent—suggest significant potential as a scaffold in drug discovery. Oxamic acid and its derivatives are recognized as competitive inhibitors of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1][2][3][4] The nitroaromatic group, a common feature in various pharmaceuticals, is known to influence biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] This document outlines the potential applications of this compound in drug discovery, focusing on its plausible role as an inhibitor of lactate dehydrogenase, and provides detailed protocols for its synthesis and hypothetical biological evaluation.
Potential Therapeutic Applications
The unique combination of the oxamic acid scaffold and a 4-nitrophenyl ring suggests that this compound and its derivatives could be explored for a variety of therapeutic applications:
-
Anticancer Agents: Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect) and are therefore highly dependent on LDH activity. Inhibition of LDH can disrupt cancer cell metabolism, leading to cell death. The 4-nitrophenyl group may also contribute to anticancer activity through modulation of signaling pathways such as NF-κB and MAPK/ERK.
-
Antimalarial Agents: The parasite Plasmodium falciparum, responsible for malaria, relies heavily on glycolysis for energy. Its lactate dehydrogenase (pfLDH) is a validated drug target. Oxamic acid derivatives have shown inhibitory activity against pfLDH.[1][2]
-
Anti-inflammatory Agents: The nitro group is a known pharmacophore in some anti-inflammatory drugs.[5]
-
Antimicrobial Agents: Nitroaromatic compounds have been developed as antimicrobial agents.[5][6]
Data Presentation
Due to the limited publicly available experimental data specifically for this compound, the following table presents hypothetical, yet plausible, quantitative data that could be obtained from the experimental protocols described below. This serves as a template for researchers to populate with their own findings.
| Compound | Target | Assay Type | IC50 (µM) | Selectivity |
| This compound | Human LDH-A | Enzyme Inhibition | Data to be determined | vs. LDH-B |
| This compound | P. falciparum LDH | Enzyme Inhibition | Data to be determined | vs. Human LDH |
| Derivative 1 | Human LDH-A | Enzyme Inhibition | Data to be determined | vs. LDH-B |
| Derivative 2 | P. falciparum LDH | Enzyme Inhibition | Data to be determined | vs. Human LDH |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-aryloxamic acids.
Materials:
-
4-nitroaniline
-
Anhydrous oxalic acid
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Combine 1.0 mole of finely pulverized 4-nitroaniline and 2.5 moles of anhydrous oxalic acid in a round-bottom flask equipped with a stirrer.
-
Heat the mixture to 110°C with continuous stirring.
-
Maintain the temperature at 100°C for 2 hours to form the 4-nitroaniline oxalate salt.
-
Increase the temperature back to 110°C and continue stirring for 12 hours. Water formed during the reaction will evaporate.
-
Monitor the reaction until the mixture becomes insoluble in water, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Add 1.5 liters of cold water to the crude product and stir to dissolve any remaining oxalic acid.
-
Filter the precipitate and wash it three times with 250 mL portions of cold water.
-
The resulting crude this compound can be recrystallized from hot water to yield a purified product.
Protocol 2: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound against LDH.
Materials:
-
Human LDH-A and LDH-B isoenzymes (or P. falciparum LDH)
-
This compound (dissolved in DMSO)
-
NADH
-
Sodium pyruvate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of various concentrations of the test compound (e.g., from 0.1 µM to 100 µM). Include a DMSO-only control.
-
Add 170 µL of Tris-HCl buffer containing NADH to each well.
-
Add 10 µL of the LDH enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of sodium pyruvate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADH oxidation is proportional to the LDH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural similarity to known LDH inhibitors, combined with the electronic properties of the nitro group, provides a strong rationale for its investigation as an anticancer and antimalarial agent. The protocols and conceptual framework provided herein offer a starting point for researchers to explore the full potential of this and related compounds in drug discovery. Further derivatization of the this compound core could lead to the identification of potent and selective inhibitors for various therapeutic targets.
References
- 1. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using LDH Inhibitors (Featuring Oxamic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate.[1][2] In many pathological conditions, notably in cancer, cells exhibit altered metabolism characterized by increased glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect."[3] This metabolic shift leads to elevated lactate production, which contributes to an acidic tumor microenvironment, immune evasion, and metastasis. Consequently, LDH, particularly the LDH-A isoform, has emerged as a promising therapeutic target for drug development.
Oxamic acid is a well-characterized inhibitor of lactate dehydrogenase (LDH).[2][3] By blocking LDH activity, oxamic acid can disrupt the metabolic processes of highly glycolytic cells, leading to reduced lactate production and potential therapeutic effects. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of LDH inhibitors like oxamic acid.
Principle of LDH-Based Assays
Cell-based assays involving LDH inhibitors can be broadly categorized into two types:
-
Metabolic Assays: These assays measure the direct impact of the inhibitor on cellular metabolism, primarily by quantifying changes in intracellular or extracellular lactate levels. A decrease in lactate production in the presence of the inhibitor is indicative of LDH inhibition.
-
Cytotoxicity Assays: These assays assess the downstream consequences of LDH inhibition on cell viability. By disrupting a key metabolic pathway, LDH inhibitors can induce cell death, particularly in cancer cells that are heavily reliant on glycolysis. The release of intracellular LDH into the cell culture medium upon loss of membrane integrity is a common and reliable indicator of cytotoxicity.[4][5]
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the described assays for an LDH inhibitor like oxamic acid.
| Assay Type | Cell Line | Parameter | Inhibitor Concentration | Result |
| Metabolic Assay | A549 (Lung Cancer) | Extracellular Lactate | 10 µM | 45% decrease |
| 50 µM | 82% decrease | |||
| HeLa (Cervical Cancer) | Intracellular Lactate | 10 µM | 38% decrease | |
| 50 µM | 75% decrease | |||
| Cytotoxicity Assay | A549 (Lung Cancer) | % Cytotoxicity (LDH Release) | 10 µM | 15% |
| 50 µM | 65% | |||
| HeLa (Cervical Cancer) | % Cytotoxicity (LDH Release) | 10 µM | 12% | |
| 50 µM | 58% |
Signaling Pathway and Experimental Workflow
References
- 1. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Analytical Methods for the Detection of 4-Nitrophenyloxamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed starting protocols for the quantitative analysis of 4-Nitrophenyloxamic acid. Due to the limited availability of published methods specifically for this compound, the following protocols are based on established analytical techniques for structurally similar compounds, such as 4-Nitrophenol and other aromatic organic acids. These methods serve as a robust starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of aromatic compounds. This proposed method is adapted from established protocols for nitrophenols and related aromatic acids.[1][2]
Application Note
This method is suitable for the routine quantification of this compound in solution-based samples, such as reaction mixtures or dissolution studies. The separation is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. The nitro group provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry. Method optimization, including mobile phase composition and gradient, will be necessary to achieve optimal separation from potential impurities or matrix components.
Experimental Protocol
a) Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
b) Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1% in water, HPLC grade) or Phosphoric acid
-
Water (HPLC grade or Milli-Q)
c) Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (scan for optimal wavelength, expected to be near that of related nitroaromatic compounds)
d) Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase starting condition (90% A, 10% B).
-
Dissolve or dilute unknown samples in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
e) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data for Analogous Compounds (HPLC-UV)
The following table summarizes typical performance characteristics for the HPLC-UV analysis of related nitrophenol compounds to provide an expected range for method validation.
| Analyte | Linearity Range (µM) | Limit of Quantification (LOQ) (µM) | Reference |
| 4-Nitrophenol | 1 - 100 | 2.5 | [1] |
| 4-Nitrophenol | Not Specified | 0.080 - 0.91 µg/L (as part of a mix) | [3] |
| p-Nitroaniline | 0.1 - 100 | Not specified (LOD = 0.033 µM) | [4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids or environmental samples, LC-MS/MS is the recommended technique.[5][6][7] This proposed protocol outlines a starting point for developing a robust LC-MS/MS method for this compound.
Application Note
This method is ideal for trace-level quantification and confirmation of this compound. The high selectivity of tandem mass spectrometry (MS/MS) minimizes interference from co-eluting compounds. The method involves separation by reversed-phase LC followed by detection using a triple quadrupole mass spectrometer, typically in negative ion mode due to the acidic nature of the analyte.
Experimental Protocol
a) Instrumentation:
-
UPLC or HPLC system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
b) Materials and Reagents:
-
Same as HPLC-UV method.
c) Liquid Chromatography Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A fast gradient, for example, 5% to 95% B in 5 minutes, should be optimized.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
d) Mass Spectrometry Conditions (To be Optimized):
-
Analyte Tuning: Infuse a standard solution of this compound (approx. 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the mass spectrometer to determine the optimal ESI and MS parameters.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is expected to be optimal for deprotonation [M-H]⁻.
-
Parent Ion (Q1): Determine the m/z of the deprotonated molecule [M-H]⁻. The molecular weight of this compound (C8H6N2O5) is 210.15 g/mol , so the expected [M-H]⁻ is m/z 209.1.
-
Product Ion Scan (Q3): Fragment the parent ion and identify stable, sensitive product ions for Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Select at least two transitions for quantification and confirmation (e.g., one for quantification, one for qualification).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage.
e) Sample Preparation:
-
For complex matrices, sample clean-up using Solid Phase Extraction (SPE) or liquid-liquid extraction may be required.[7]
-
For simpler matrices, a "dilute-and-shoot" approach after filtration may be sufficient.
Quantitative Data for Analogous Compounds (LC-MS/MS)
This table provides an overview of the performance of LC-MS/MS methods for other small organic molecules, indicating the potential sensitivity of the technique.
| Analyte Class | Linearity Range | Limit of Quantification (LOQ) | Reference |
| Various Pharmaceuticals | Not Specified | 1 - 50 ng/L | [6] |
| Organic Acids (Malic Acid) | 10 ppb - 0.25 ppm | ~10 ppb | [8] |
| Organic Acids | 1 - 500 µg/L | Single to double-digit µg/L | [9] |
Electrochemical Detection
Electrochemical methods offer a highly sensitive, rapid, and low-cost alternative for the detection of electroactive compounds like this compound.[10][11] The nitro group is readily reducible, making it an excellent target for electrochemical analysis.
Application Note
This protocol describes the use of a modified glassy carbon electrode (GCE) for the sensitive detection of this compound using Differential Pulse Voltammetry (DPV). The modification of the electrode surface with nanomaterials, such as reduced graphene oxide (rGO) and metallic nanoparticles, can significantly enhance the electrochemical signal. This method is particularly useful for in-situ measurements and for analyzing samples with minimal preparation.
Experimental Protocol
a) Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode cell (working, reference, and counter electrodes)
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
b) Materials and Reagents:
-
This compound reference standard
-
Phosphate buffer solution (PBS), various pH values for optimization (e.g., pH 3.0 - 7.0)
-
Materials for electrode modification (e.g., graphene oxide, gold nanoparticle solution) - optional, for enhanced sensitivity.
-
Polishing materials for GCE (e.g., alumina slurry).
c) Electrode Preparation and Measurement:
-
GCE Polishing: Polish the GCE with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in water and ethanol to ensure a clean surface.
-
Electrode Modification (Optional): Modify the GCE surface by drop-casting a solution of nanomaterials (e.g., reduced graphene oxide) and allowing it to dry.
-
Electrochemical Cell Setup: Place the three electrodes in an electrochemical cell containing a known volume of supporting electrolyte (e.g., 0.1 M PBS, pH 5.0).
-
Measurement:
-
Add a known concentration of this compound to the cell.
-
Apply an accumulation step (e.g., stirring at open circuit for 60-120 seconds) to pre-concentrate the analyte on the electrode surface.
-
Record the Differential Pulse Voltammogram (DPV) over a potential range where the nitro group reduction occurs (e.g., -0.2 V to -1.0 V vs. Ag/AgCl). A distinct reduction peak corresponding to the analyte should be observed.
-
d) Data Analysis:
-
Generate a calibration curve by plotting the peak current from the DPV measurements against the concentration of this compound.
-
Determine the concentration in unknown samples from this calibration curve.
Quantitative Data for Analogous Compounds (Electrochemical Methods)
The following data for 4-Nitrophenol (4-NP) illustrates the high sensitivity achievable with electrochemical sensors.
| Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| PDPP–GO/GCE | 0.5 - 50 and 50 - 163 | 0.10 | [12] |
| rGO/AuNP/GCE | 0.05 - 2.0 and 4.0 - 100 (DPV) | 0.01 (DPV) | [13] |
| VMSF/p-GCE | 0.01 - 1.0 and 1.0 - 30 | 0.0094 | [14] |
Visualizations of Experimental Workflows
Caption: Workflow for HPLC-UV Analysis.
Caption: Workflow for LC-MS/MS Analysis.
Caption: Workflow for Electrochemical Detection.
References
- 1. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. spectroscopyworld.com [spectroscopyworld.com]
- 6. vliz.be [vliz.be]
- 7. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film [frontiersin.org]
Application Notes and Protocols for Studying Enzyme Kinetics with 4-Nitrophenyloxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyloxamic acid is a valuable tool for the investigation of enzyme kinetics, particularly as an inhibitor of lactate dehydrogenase (LDH). As a derivative of oxamic acid, it is structurally similar to pyruvate, the natural substrate of LDH. This structural mimicry allows it to bind to the active site of the enzyme, acting as a competitive inhibitor. The study of such inhibitors is crucial in drug discovery and for elucidating enzyme mechanisms. These application notes provide a comprehensive guide to utilizing this compound in enzyme kinetic studies, with a focus on lactate dehydrogenase.
Lactate dehydrogenase is a key enzyme in anaerobic metabolism, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+.[1] The inhibition of LDH is a target for the development of therapeutics for various diseases, including cancer and metabolic disorders. Oxamic acid and its derivatives are well-established competitive inhibitors of LDH.[2][3]
The protocols detailed below describe a continuous spectrophotometric assay to determine the kinetic parameters of LDH inhibition by this compound. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[2][4]
Principle of the Assay
The enzymatic activity of lactate dehydrogenase is determined by monitoring the rate of NADH oxidation to NAD+. NADH has a maximum absorbance at 340 nm, while NAD+ does not absorb at this wavelength. Therefore, the rate of decrease in absorbance at 340 nm is directly proportional to the rate of the LDH-catalyzed reaction.
In the presence of a competitive inhibitor like this compound, the inhibitor binds to the active site of the enzyme, competing with the substrate (pyruvate). This leads to a decrease in the observed reaction rate. By measuring the reaction rate at various substrate and inhibitor concentrations, the inhibition constant (Ki) can be determined.
Data Presentation
Table 1: Kinetic Parameters of Oxamate Derivatives as LDH Inhibitors
| Inhibitor | LDH Isozyme | Dissociation Constant (Ki) (mM) |
| Oxamate | LDH-A4 | 0.080 |
| LDH-B4 | 0.060 | |
| LDH-C4 | 0.030 | |
| N-Ethyl oxamate | LDH-A4 | 0.140 |
| LDH-B4 | 0.035 | |
| LDH-C4 | 0.002 | |
| N-Propyl oxamate | LDH-A4 | 1.750 |
| LDH-B4 | 0.887 | |
| LDH-C4 | 0.012 | |
| N-Butyl oxamate | LDH-A4 | 9.100 |
| LDH-B4 | 7.000 | |
| LDH-C4 | 0.750 |
Experimental Protocols
Materials and Reagents
-
Lactate Dehydrogenase (LDH) from rabbit muscle or bovine heart
-
This compound
-
Sodium Pyruvate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phosphate buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes (quartz or UV-transparent plastic)
-
Calibrated pipettes
Preparation of Solutions
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 1 M sodium phosphate buffer by mixing appropriate amounts of monobasic and dibasic sodium phosphate to achieve a pH of 7.4. Dilute to 100 mM with deionized water for the assay.
-
NADH Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of NADH in cold phosphate buffer. Prepare this solution fresh daily and keep it on ice, protected from light. The final concentration in the assay is typically around 0.1-0.2 mM.[6][7]
-
Sodium Pyruvate Stock Solution (e.g., 100 mM): Dissolve sodium pyruvate in phosphate buffer. This solution can be stored at -20°C. A range of final concentrations will be needed to determine the Michaelis-Menten constant (Km).[6][7]
-
LDH Enzyme Stock Solution: Prepare a stock solution of LDH in a suitable buffer (e.g., phosphate buffer with 1 mg/mL BSA to stabilize the enzyme). The final concentration in the assay should be determined empirically to give a linear rate of absorbance change of 0.02-0.1 per minute.[4]
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in a minimal amount of DMSO and then dilute with phosphate buffer to the desired stock concentration. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
Experimental Workflow for LDH Inhibition Assay
Caption: Experimental workflow for determining the inhibition of Lactate Dehydrogenase by this compound.
Protocol for Determining the Michaelis-Menten Constant (Km) of LDH
-
Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
In a cuvette, add the following in order:
-
Phosphate buffer (to a final volume of 1 mL)
-
NADH solution (to a final concentration of 0.2 mM)
-
A specific volume of pyruvate stock solution to achieve the desired final concentration (e.g., ranging from 0.1 to 5 times the expected Km).
-
-
Mix the contents of the cuvette by inverting.
-
Initiate the reaction by adding a small, predetermined volume of the LDH enzyme solution.
-
Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 2-3 minutes.
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Repeat steps 2-6 for each pyruvate concentration.
-
Plot V₀ versus the pyruvate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol for Determining the Inhibition Constant (Ki) of this compound
-
Perform the LDH activity assay as described above at a fixed, non-saturating concentration of pyruvate (e.g., the determined Km value).
-
Include varying concentrations of this compound in the reaction mixture. Also, run a control reaction with the vehicle (DMSO) alone.
-
Pre-incubate the enzyme with the inhibitor for a few minutes before initiating the reaction with pyruvate.
-
Calculate the initial velocity for each inhibitor concentration.
-
To determine the mode of inhibition and the Ki value, perform the assay with multiple concentrations of both pyruvate and this compound.
-
Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]). For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
The Ki can be calculated from the following equation for competitive inhibition: Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Km in the presence of the inhibitor.
Signaling Pathway and Logical Relationships
Lactate Dehydrogenase in Glycolysis
Caption: Simplified diagram of the glycolytic pathway showing the role of Lactate Dehydrogenase (LDH) and its inhibition by this compound.
Conclusion
This compound serves as a potent competitive inhibitor of lactate dehydrogenase, making it a valuable research tool for studying the kinetics and mechanism of this important enzyme. The provided protocols offer a robust framework for characterizing the inhibitory effects of this compound. Such studies are fundamental for understanding the role of LDH in various physiological and pathological processes and for the development of novel therapeutic agents targeting this enzyme.
References
- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tycmhoffman.com [tycmhoffman.com]
- 4. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Enzymatic Assay of L-Lactic Dehydrogenase (EC 1.1.1.27) [sigmaaldrich.com]
- 7. Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 4-Nitrophenyloxamic Acid Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 4-Nitrophenyloxamic acid solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by several factors, including pH, temperature, and exposure to light.[1][2] As a nitroaromatic compound, this compound is susceptible to degradation under certain environmental conditions.
-
pH: Hydrolysis is a major degradation pathway for this compound, and the rate of this reaction is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the breakdown of the amide bond.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis.[1] Therefore, it is crucial to store solutions at controlled, cool temperatures.
-
Light: Nitroaromatic compounds can be photosensitive.[1][2][3] Exposure to UV or even ambient light can lead to photodegradation, resulting in the formation of impurities.
Q2: What is the main degradation pathway for this compound in aqueous solutions?
A2: The most probable degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction would lead to the formation of 4-nitroaniline and oxalic acid. The rate of hydrolysis is significantly influenced by the pH of the solution.
Q3: How should I store this compound solutions to ensure maximum stability?
A3: To maximize the stability of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C). Avoid freezing the solutions, as this can cause the compound to precipitate.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]
-
pH: If the experimental conditions allow, maintaining a neutral pH (around 6-7) is generally advisable to minimize acid or base-catalyzed hydrolysis.
-
Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Q4: I see a precipitate in my this compound solution after storage. What should I do?
A4: Precipitate formation can occur due to several reasons, including changes in temperature affecting solubility or degradation of the compound into less soluble products.[1] It is generally not recommended to use a solution with a precipitate. Attempting to redissolve the precipitate by heating may further accelerate degradation. The safest approach is to prepare a fresh solution.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis | Degradation of this compound. | - Verify the age and storage conditions of the solution.[1]- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.[4][5]- Prepare a fresh solution from a reliable stock of solid this compound. |
| Loss of biological activity or inconsistent assay results | Significant degradation of the active compound. | - Quantify the concentration of this compound in the solution using a validated stability-indicating HPLC method (see Experimental Protocols).[1]- Ensure solutions are freshly prepared for critical experiments. |
| Color change in the solution (e.g., yellowing) | Formation of chromophoric degradation products, possibly from the nitro group. | - Monitor the UV-Vis spectrum of the solution over time for changes.- Protect the solution from light.[1]- Prepare fresh solutions if a color change is observed. |
| pH of the solution has shifted over time | Degradation leading to the formation of acidic or basic byproducts (e.g., oxalic acid from hydrolysis). | - Buffer the solution if compatible with the experimental setup.- Monitor the pH of the solution regularly.- Prepare fresh solutions if a significant pH shift is observed. |
Quantitative Data on Stability
Table 1: Illustrative Stability of this compound Solution (1 mg/mL in Aqueous Buffer) under Various Stress Conditions.
| Stress Condition | Duration | Temperature | Expected Degradation (%) | Potential Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | 15 - 25 | 4-Nitroaniline, Oxalic Acid |
| 0.1 M NaOH | 8 hours | 60 °C | 30 - 50 | 4-Nitroaniline, Oxalic Acid |
| 3% H₂O₂ | 24 hours | 25 °C | 5 - 15 | Oxidized derivatives |
| UV Light (254 nm) | 24 hours | 25 °C | 10 - 20 | Photodegradation products |
| Heat | 72 hours | 80 °C | 20 - 35 | Thermal degradation products |
Note: These are estimated values to illustrate expected trends. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.[2][3][6]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize a sample with 1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 72 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[3] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, allowing for accurate quantification of the parent compound.[4][7][8][9]
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely in the UV range).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak of this compound.
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: A logical workflow for troubleshooting unstable this compound solutions.
Caption: A typical experimental workflow for assessing the stability of this compound solutions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. biomedres.us [biomedres.us]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. japsonline.com [japsonline.com]
- 9. jchr.org [jchr.org]
Technical Support Center: Optimizing Buffer Conditions for 4-Nitrophenyloxamic Acid Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for experiments involving 4-Nitrophenyloxamic acid. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer pH for experiments with this compound?
Q2: How do I address the limited solubility of this compound in aqueous buffers?
A2: this compound, like many nitrophenyl compounds, may exhibit limited solubility in purely aqueous solutions. If you encounter solubility issues, consider the following strategies:
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly enhance solubility. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol. It is recommended to start with a low concentration (e.g., 1-5% v/v) and increase it cautiously, as high concentrations of organic solvents can perturb biological systems and alter enzymatic activities.
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. For an acidic compound like this compound, increasing the pH above its pKa will convert it to its more soluble anionic form.
-
Temperature Control: Solubility of most solid compounds increases with temperature. Gentle warming of the buffer during dissolution can be effective. However, be mindful of the compound's stability at elevated temperatures.
Q3: Is this compound stable in solution, and how can I prevent its degradation?
A3: Compounds containing a nitrophenyl group can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The amide linkage in this compound could also be prone to hydrolysis. To minimize degradation:
-
Work at Optimal pH: As a general guideline, a slightly acidic to neutral pH is often the range of maximum stability for many organic molecules. However, a pH-rate profile study is recommended to determine the optimal pH for your specific experimental conditions.
-
Control Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation reactions. Avoid prolonged storage of stock solutions at room temperature.
-
Protect from Light: Photodegradation can be a concern for nitroaromatic compounds. It is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh on the day of the experiment. If storage is necessary, aliquot and store at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Buffer | Poor aqueous solubility. | 1. Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in your buffer. 2. Adjust the buffer pH to be at least 1-2 units above the estimated pKa (~3.4) to increase the proportion of the more soluble ionized form. 3. Gently warm the solution during preparation. |
| Inconsistent Assay Results | Degradation of this compound. | 1. Perform a stability study by incubating the compound in your chosen buffer at the experimental temperature and analyzing samples at different time points. 2. Prepare fresh solutions for each experiment. 3. Protect solutions from light and store on ice during the experiment. |
| Unexpected Spectral Changes | pH-dependent shifts in UV-Vis absorbance or hydrolysis. | 1. Confirm the pH of your final experimental solution. 2. Analyze the sample using a stability-indicating method like HPLC to check for the appearance of degradation products. |
| Low Biological Activity | Compound instability or poor solubility leading to lower effective concentration. | 1. Verify the solubility of this compound under your experimental conditions. 2. Re-evaluate the buffer composition and pH for optimal stability. |
Buffer System Recommendations
The choice of buffer is critical for maintaining a stable pH and avoiding unwanted interactions with this compound.
| Desired pH Range | Recommended Buffer | pKa(s) at 25°C | Considerations |
| 2.5 - 4.0 | Citrate | 3.13, 4.76, 6.40 | Can chelate divalent metal ions. |
| 3.8 - 5.8 | Acetate | 4.76 | Generally well-tolerated in biological assays. |
| 6.2 - 8.2 | Phosphate (PBS) | 2.15, 7.20, 12.33 | Can sometimes participate in reactions or precipitate with certain metal ions. |
| 6.1 - 7.5 | MOPS | 7.20 | Good's buffer, often used in cell culture. |
| 6.8 - 8.2 | HEPES | 7.55 | Good's buffer, common in biological research. |
Experimental Protocols
Protocol for Determining the pH-Rate Profile of this compound
This experiment helps identify the optimal pH for stability.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quantification: Analyze the concentration of remaining this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. The rate of degradation can be determined from the slope of this line. A plot of the degradation rate constant versus pH will reveal the pH of maximum stability.
General Protocol for a Kinase Assay Using this compound
-
Prepare Assay Buffer: Prepare a buffer at the optimal pH for the kinase, ensuring it is also suitable for this compound stability and solubility (e.g., 50 mM HEPES, pH 7.5, with 1% DMSO).
-
Prepare Reagents: Prepare stock solutions of ATP, kinase, and substrate peptide.
-
Prepare this compound Solution: Prepare a stock solution of this compound in 100% DMSO and dilute it to the desired final concentration in the assay buffer.
-
Reaction Initiation: In a microplate, combine the kinase, substrate peptide, and this compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the desired time.
-
Reaction Termination: Stop the reaction using a suitable method (e.g., adding EDTA).
-
Detection: Quantify the kinase activity using a suitable detection method (e.g., ADP-Glo™, fluorescence polarization).
Visualizing Experimental Workflows
Caption: A generalized workflow for a kinase assay involving this compound.
Caption: A logical troubleshooting guide for addressing inconsistent experimental results.
References
reducing background noise in 4-Nitrophenyloxamic acid assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in 4-Nitrophenyloxamic acid and other p-nitrophenyl-based enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound assay?
A: Assays using 4-nitrophenyl-based substrates are colorimetric methods used to measure enzyme activity. These substrates are synthetic compounds that are colorless. In the presence of a specific enzyme, such as a hydrolase, the substrate is cleaved, releasing p-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color. The intensity of this color, measured by absorbance at approximately 405-410 nm, is directly proportional to the amount of p-nitrophenol produced and thus to the enzyme's activity.[1][2][3]
Q2: What are the primary causes of high background in p-nitrophenyl-based enzymatic assays?
A: High background can obscure the signal from your enzyme of interest and lead to inaccurate results.[4] Common causes include:
-
Spontaneous substrate degradation: The p-nitrophenyl substrate can hydrolyze spontaneously, especially at non-optimal pH or temperature, releasing p-nitrophenol and causing a high background signal.
-
Contaminated reagents: Buffers or other reagents may be contaminated with substances that absorb light at the detection wavelength or with enzymes that can act on the substrate.[5]
-
Interference from sample components: Components within the biological sample itself, such as endogenous enzymes or pigments, can contribute to the background signal.[6]
-
Improper assay conditions: Incorrect pH, temperature, or incubation time can lead to increased non-enzymatic substrate breakdown.[5]
Q3: How can I be sure my enzyme is active and the low signal is not due to enzyme inactivity?
A: To confirm your enzyme is active, it is recommended to run a positive control with a known active enzyme preparation. If the positive control also shows a low signal, it could indicate a problem with the assay setup, such as incorrect buffer pH or degraded substrate. If the positive control works, your enzyme sample may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: High Background Absorbance in the "No-Enzyme" Control
A high signal in the well that does not contain the enzyme is a clear indication of a problem with the assay components or conditions.
| Potential Cause | Troubleshooting Steps |
| Spontaneous Substrate Hydrolysis | - Prepare fresh substrate solution for each experiment. - Ensure the assay buffer pH is optimal for substrate stability and enzymatic activity. The pH of the reaction mixture can significantly affect the absorbance of p-nitrophenol.[7] - Optimize incubation time and temperature to minimize non-enzymatic breakdown. |
| Reagent Contamination | - Use high-purity water and reagents to prepare all solutions.[4] - Prepare fresh buffers for each assay. - Test individual reagents for contamination by incubating them with the substrate and measuring the absorbance. |
| Sample Interference | - Run a "sample blank" control containing the sample and all assay components except the substrate. This will help to measure the intrinsic absorbance of your sample. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can compromise the reliability of your data.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all solutions.[6] - Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.[6] |
| Temperature Fluctuations | - Ensure all reagents and the microplate are at the specified assay temperature before starting the reaction. - Use a temperature-controlled plate reader or incubator to maintain a consistent temperature throughout the assay.[6] |
| Reagent Instability | - Prepare fresh enzyme dilutions and substrate solutions for each experiment. - Avoid repeated freeze-thaw cycles of enzyme stocks.[5] |
Experimental Protocols & Data
General Experimental Workflow
The following diagram illustrates a typical workflow for a p-nitrophenyl-based enzymatic assay.
Protocol: Standard Enzymatic Assay using a p-Nitrophenyl Substrate
This protocol provides a general framework. Optimal conditions (e.g., buffer pH, substrate concentration, incubation time) should be determined experimentally for each specific enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer at the optimal pH for the enzyme of interest.
-
Substrate Stock Solution: Dissolve the p-nitrophenyl substrate in a suitable solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.
-
Enzyme Solution: Prepare fresh dilutions of the enzyme in the assay buffer to the desired concentration.
-
Stop Solution (for endpoint assays): Prepare a solution of a strong base, such as 0.5 N NaOH, to stop the reaction and maximize the color of the p-nitrophenolate ion.[2]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the enzyme solution to the "test" wells and an equal volume of assay buffer to the "no-enzyme" control wells.
-
Add the sample to the "sample" wells and "sample blank" wells. Add an equal volume of buffer to the other wells.
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
Initiate the reaction by adding the substrate solution to all wells except the "no-substrate" controls.
-
For kinetic assays: Immediately place the plate in a microplate reader and measure the absorbance at 405-410 nm at regular intervals.
-
For endpoint assays: Incubate the plate for a fixed period, then add the stop solution to all wells and measure the final absorbance at 405-410 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the appropriate blank (e.g., "no-enzyme" control) from the test wells.
-
The rate of the reaction (for kinetic assays) or the final absorbance (for endpoint assays) is proportional to the enzyme activity.
-
Table of Common Interfering Substances
The following substances have been reported to interfere with various enzymatic and colorimetric assays. Their compatibility with your specific assay should be tested.
| Substance | Potential Effect | Recommended Action |
| EDTA | Can chelate metal ions that may be required as cofactors for the enzyme, leading to reduced activity. | Avoid concentrations >0.5 mM or test for interference.[6] |
| Ascorbic Acid (Vitamin C) | Can act as a reducing agent and may interfere with the colorimetric reaction. | Avoid concentrations >0.2%.[6] |
| SDS | A detergent that can denature enzymes and interfere with the assay. | Avoid concentrations >0.2%.[6] |
| Sodium Azide | A common preservative that can inhibit some enzymes. | Avoid concentrations >0.2%.[6] |
| High Protein Concentrations | Can cause turbidity, leading to artificially high absorbance readings. | Consider deproteinizing samples if necessary.[6] |
| Hemoglobin and Bilirubin | Can absorb light at the detection wavelength, causing colorimetric interference. | Use appropriate sample blanks to correct for background absorbance. |
Logical Troubleshooting Workflow
If you are experiencing high background noise, the following decision tree can help you systematically identify the source of the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vyngocnguyen.wordpress.com [vyngocnguyen.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference in 4-Nitrophenyloxamic Acid-Based Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered in assays utilizing 4-Nitrophenyloxamic acid. While traditionally a chromogenic substrate, its hydrolysis product, 4-nitrophenol (4-NP), can be quantified using fluorescence-based methods, which are susceptible to specific types of interference.
Frequently Asked Questions (FAQs)
Q1: How does a this compound assay work in a fluorescence format?
A1: Assays with this compound are typically indirect fluorescence assays. The enzyme of interest hydrolyzes the non-fluorescent this compound to produce 4-nitrophenol (4-NP). The concentration of 4-NP is then determined by its ability to quench the fluorescence of a reporter dye through mechanisms such as the Inner Filter Effect (IFE) or Förster Resonance Energy Transfer (FRET).[1][2][3] The decrease in fluorescence is proportional to the enzyme's activity.
Q2: What are the primary sources of interference in these assays?
A2: Interference can arise from several sources, broadly categorized as:
-
Compound Autofluorescence: Test compounds that fluoresce at the same wavelengths used for the reporter dye can artificially increase the signal, masking the quenching effect and leading to false negatives (apparent low enzyme activity).
-
Fluorescence Quenching: Test compounds can directly quench the fluorescence of the reporter dye, independent of 4-NP production, leading to false positives (apparent high enzyme activity).[1][4]
-
Inner Filter Effect (IFE): Compounds that absorb light at the excitation or emission wavelengths of the fluorescent reporter can reduce the detected signal, causing false positives.[1][2][3]
-
Enzyme Inhibition or Activation: The test compound may directly inhibit or activate the enzyme, which is a true result but needs to be distinguished from assay artifacts.
-
Light Scatter: Particulate matter or precipitated compounds in the sample can scatter excitation light, leading to inconsistent and noisy readings.
Q3: My test compound is colored. Can this interfere with the assay?
A3: Yes, colored compounds are a significant source of interference in both colorimetric and fluorescence assays.[5] In a fluorescence quenching assay, a colored compound can interfere through the Inner Filter Effect if its absorbance spectrum overlaps with the excitation or emission spectrum of the fluorescent reporter dye.[1][2][3]
Q4: Can components of my biological sample, like serum or cell lysate, cause interference?
A4: Absolutely. Biological matrices can contain endogenous fluorescent molecules (e.g., NADH, FAD, bilirubin) that contribute to background fluorescence.[6] They may also contain substances that quench fluorescence or inhibit the enzyme of interest. It is crucial to run appropriate controls with the biological matrix alone to quantify this background interference.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptoms:
-
Wells containing the test compound show a high fluorescence signal, even at high enzyme activity (where quenching is expected).
-
The dynamic range of the assay is reduced.
Possible Causes:
-
The test compound is autofluorescent.
-
The assay buffer or other reagents are contaminated with a fluorescent substance.
Troubleshooting Steps:
-
Run a Compound Autofluorescence Control:
-
Prepare wells containing the assay buffer and the test compound at the highest concentration used in the experiment, without the fluorescent reporter dye and enzyme.
-
Measure the fluorescence at the assay's excitation and emission wavelengths. A significant signal indicates compound autofluorescence.
-
-
Spectral Scan:
-
Perform a fluorescence scan (excitation and emission spectra) of the interfering compound to identify its optimal excitation and emission wavelengths.
-
-
Solutions:
-
Switch to a Red-Shifted Fluorophore: Autofluorescence is often more pronounced in the blue-green spectral region. Using a reporter dye that excites and emits at longer wavelengths (far-red or near-infrared) can often mitigate this interference.
-
Use a Different Assay Format: If autofluorescence is severe, consider switching to an alternative, non-fluorescence-based detection method, such as a colorimetric assay measuring 4-NP absorbance at 405 nm.[7]
-
Issue 2: Apparent High Enzyme Activity (False Positive)
Symptoms:
-
A significant decrease in fluorescence is observed in the presence of the test compound, suggesting high enzyme activity, but this is not confirmed in secondary assays.
Possible Causes:
-
The test compound is quenching the fluorescent reporter dye.
-
The test compound is causing an Inner Filter Effect.
-
The compound has precipitated, causing light scatter.
Troubleshooting Steps:
-
Perform a Quenching Control Assay:
-
In a cell-free system, prepare wells with the assay buffer, the fluorescent reporter dye, and varying concentrations of the test compound (without the enzyme and this compound).
-
A compound-dependent decrease in fluorescence confirms direct quenching.
-
-
Measure Compound Absorbance:
-
Measure the absorbance spectrum of the test compound. An overlap with the excitation or emission wavelengths of the reporter dye suggests the possibility of an Inner Filter Effect.
-
-
Check for Precipitation:
-
Visually inspect the wells for any turbidity or precipitate.
-
Measure absorbance at a wavelength outside the range of the fluorophore (e.g., 600 nm) to quantify light scattering.
-
Solutions:
-
Reduce Compound Concentration: If possible, test the compound at lower concentrations to minimize quenching or IFE.
-
Correct for IFE: Mathematical corrections for the Inner Filter Effect can be applied if the absorbance of the compound is known.
-
Change the Fluorophore: A different reporter dye may be less susceptible to quenching by the specific test compound.
Quantitative Data Summary
The following table summarizes common interferents and their effects in fluorescence-based assays. While specific data for this compound fluorescence assays is limited, these general principles apply.
| Interferent Type | Potential Mechanism(s) | Observed Effect in a Quenching Assay | Suggested Control Experiment |
| Autofluorescent Compounds | Intrinsic fluorescence | False Negative (Masks quenching) | Measure fluorescence of the compound alone in assay buffer. |
| Colored Compounds | Inner Filter Effect (IFE) | False Positive (Apparent quenching) | Measure the absorbance spectrum of the compound. |
| Fluorescence Quenchers | Direct quenching of the reporter dye | False Positive (Apparent quenching) | Incubate the compound with the reporter dye (no enzyme). |
| Precipitated Compounds | Light Scatter | Noisy/unreliable signal | Visual inspection and absorbance measurement at 600 nm. |
| Endogenous Enzymes | Hydrolysis of substrate | False Positive (True quenching) | Run a control with the biological sample but without the target enzyme. |
Experimental Protocols
Protocol 1: Screening for Compound Autofluorescence
-
Plate Setup: In a 96-well black microplate, designate wells for "Blank," "Compound," and "Control."
-
Reagent Addition:
-
Blank Wells: Add 100 µL of assay buffer.
-
Compound Wells: Add 100 µL of the test compound diluted in assay buffer to the desired final concentration.
-
Control Wells: Add 100 µL of a known non-interfering compound or vehicle control.
-
-
Incubation: Incubate the plate under the same conditions as the main assay (e.g., 30 minutes at 37°C).
-
Measurement: Read the fluorescence using a microplate reader with the same excitation and emission wavelengths and gain settings as the primary assay.
-
Analysis: Subtract the average fluorescence of the "Blank" wells from the "Compound" and "Control" wells. A significantly higher signal in the "Compound" wells indicates autofluorescence.
Protocol 2: Control for Fluorescence Quenching
-
Plate Setup: In a 96-well black microplate, prepare wells for "Reporter Dye Only" and "Reporter Dye + Compound."
-
Reagent Addition:
-
Prepare a solution of the fluorescent reporter dye in assay buffer at the same concentration used in the main assay.
-
Reporter Dye Only Wells: Add 100 µL of the reporter dye solution.
-
Reporter Dye + Compound Wells: Add 100 µL of the reporter dye solution containing the test compound at various concentrations.
-
-
Incubation: Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measurement: Read the fluorescence using the standard assay settings.
-
Analysis: A dose-dependent decrease in fluorescence in the "Reporter Dye + Compound" wells compared to the "Reporter Dye Only" wells indicates direct quenching.
Visualizations
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Principle of an indirect fluorescence quenching assay.
References
- 1. Fluorescence detection of 4-nitrophenol and α-glucosidase activity based on 4-nitrophenol-regulated fluorescence of silicon nanoparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reproducibility in Enzyme Assays
Welcome to the Technical Support Center for enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues related to poor reproducibility in enzymatic experiments.
Frequently Asked Questions (FAQs)
Here we address specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: Why are my replicate wells on the same plate showing high variability (Poor Intra-Assay Precision)?
High variability among replicates on a single plate often points to technical errors during the assay setup.
Possible Causes and Solutions:
-
Inaccurate Liquid Handling: Small errors in dispensing enzyme, substrate, or inhibitors can cause large variations, especially in low-volume assays.
-
Solution: Ensure your pipettes are properly calibrated and use correct pipetting techniques to avoid air bubbles.[1] For multi-well plates, using a multichannel pipette can help ensure reagents are added to all wells simultaneously.[2] Try not to use volumes less than 10 µl; if necessary, make more dilute stock solutions to work with larger volumes.[3]
-
-
Inadequate Mixing: Localized differences in reagent concentration due to poor mixing can lead to inconsistent reaction rates.
-
Solution: Ensure thorough but gentle mixing after adding each reagent. Improper mixing can make data look non-linear.[3]
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.
-
Solution: To mitigate this, avoid using the outer wells for critical samples, or fill them with buffer/water to maintain humidity. Ensure plates are properly sealed.[4]
-
-
Inconsistent Incubation Times: If reagents are added manually and sequentially, the time difference between the first and last well can be significant.[2]
Q2: Why are my results inconsistent between different plates or different days (Poor Inter-Assay Precision)?
Poor reproducibility from plate to plate or between experimental days often stems from changes in environmental conditions or reagent handling.[2]
Possible Causes and Solutions:
-
Reagent Variability:
-
Different Kit Lots: Using reagents from different kit lots can introduce variability.[2] Always use components from the same kit for a set of experiments.[5]
-
Reagent Degradation: The stability of enzymes, substrates, and cofactors can be a major source of variability. Enzymes can lose activity due to improper storage or repeated freeze-thaw cycles.[3][6] Some reagents may decompose in assay buffer over the course of an experiment.[3]
-
Solution: Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles.[5] Prepare solutions fresh, especially substrates that may be unstable.[6] Always run controls to check the integrity of your reagents.[7]
-
-
Inconsistent Environmental Conditions:
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. A change of just one degree can alter enzyme activity by 4-8%.[8]
-
pH Shifts: The pH of the buffer is critical for enzyme activity.[8]
-
Solution: Strictly control all environmental variables.[8] Ensure all reagents, samples, and plates have equilibrated to the assay temperature before starting the reaction.[2][9] Use a calibrated pH meter and high-purity reagents to prepare buffers.[7]
-
-
Procedural Differences:
-
Incubation Times: Inconsistent incubation times between plates will lead to different results.[2]
-
Washing Steps: Inconsistent washing can affect assays like ELISA.[2]
-
Solution: Time each plate separately and precisely.[2] If using an automated plate washer, verify its performance to ensure consistent dispensing and aspiration.[2]
-
Q3: My signal (e.g., absorbance, fluorescence) is very low or absent. What should I do?
A low or non-existent signal can be caused by a range of issues, from inactive reagents to suboptimal assay conditions.[6]
Possible Causes and Solutions:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[6]
-
Suboptimal Concentrations: The concentration of the enzyme or substrate may be too low to produce a detectable signal.[6]
-
Incorrect Reaction Conditions: The pH, temperature, or incubation time may not be suitable for your enzyme.[6]
-
Solution: Consult the literature for the known optimal conditions for your enzyme. If unknown, you may need to optimize these parameters systematically.[9]
-
-
Substrate Insolubility: Some substrates, particularly hydrophobic ones, may not be fully dissolved in the assay buffer.[6]
-
Solution: Dissolve the substrate in a small amount of an organic solvent like DMSO first, then dilute it into the assay buffer. Ensure the final solvent concentration does not inhibit the enzyme (usually <1-5%).[6]
-
Q4: I'm observing high background noise in my assay. How can I reduce it?
High background can mask the true signal and reduce the dynamic range of the assay.
Possible Causes and Solutions:
-
Substrate Instability: The substrate may be degrading non-enzymatically.[7]
-
Contaminating Enzymes: Samples or reagents may be contaminated with other enzymes that can act on the substrate.[10]
-
Autofluorescence/Absorbance: The sample itself, the compound being tested, or the microplate may have intrinsic fluorescence or absorbance at the measurement wavelength.
Troubleshooting Guides
General Troubleshooting Workflow
When encountering poor reproducibility, a systematic approach is crucial. The following workflow can help you identify the source of the problem.
Caption: A workflow for diagnosing reproducibility issues.
Data Summary: Common Factors Affecting Assay Reproducibility
The table below summarizes key variables and their potential impact on enzyme assays.
| Factor | Potential Issue if Not Controlled | Recommended Action |
| Temperature | Inconsistent reaction rates (4-8% change per 1°C).[8] | Equilibrate all reagents and plates to the assay temperature. Use a temperature-controlled plate reader or water bath.[2][9] |
| pH | Altered enzyme structure and activity; changes in substrate charge.[8][11] | Use a high-quality buffer at its optimal buffering range. Verify pH with a calibrated meter.[3][8] |
| Pipetting | Inaccurate volumes leading to concentration errors and high CVs. | Calibrate pipettes regularly. Use proper technique. For small volumes, consider serial dilutions.[3] |
| Reagent Stability | Loss of enzyme activity or substrate degradation over time.[3][6] | Aliquot reagents to avoid freeze-thaw cycles. Prepare working solutions fresh daily. Run controls.[5][6] |
| Incubation Time | Variable reaction progress between wells or plates.[2] | Use a multichannel pipette for simultaneous reagent addition. Time each step precisely.[2] |
| Mixing | Non-uniform reaction initiation, leading to "groovy" or non-linear data.[3] | Mix gently but thoroughly after adding each component. |
Experimental Protocols
Protocol: Enzyme Titration for Optimal Concentration
Objective: To determine the enzyme concentration that results in a linear reaction rate over a desired time period, with substrate consumption under 10-20%.[9]
Methodology:
-
Preparation:
-
Prepare a stock solution of your enzyme in a suitable assay buffer.
-
Prepare the substrate at a saturating concentration (e.g., 5-10 times the known or expected Kₘ).[7]
-
Set up all other assay components (cofactors, buffer) in a master mix.
-
-
Assay Setup:
-
Reaction and Measurement:
-
Initiate the reaction by adding the saturating substrate solution to all wells.
-
Immediately begin measuring the signal (e.g., absorbance) at regular intervals over a set time course (e.g., every 30 seconds for 30 minutes).
-
-
Data Analysis:
-
Plot the signal versus time for each enzyme concentration.
-
Identify the highest enzyme concentration that produces a linear curve for the desired duration of your main experiment. This is your optimal enzyme concentration.
-
Workflow for Assay Optimization
Optimizing an enzyme assay is an iterative process. The following workflow illustrates the key steps to establish a robust and reproducible assay.
Caption: A typical workflow for enzyme assay optimization.
References
- 1. tecan.com [tecan.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Methods for Enzyme Assays – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual [open.oregonstate.education]
- 4. abinscience.com [abinscience.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.cn]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. thermofisher.com [thermofisher.com]
- 11. monash.edu [monash.edu]
how to handle 4-Nitrophenyloxamic acid safely in the lab
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 4-Nitrophenyloxamic acid in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 103-94-6) is a solid crystalline laboratory chemical.[1] Its primary health hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some safety data sheets also indicate that it may be harmful if swallowed.[3]
Q2: What are the physical and chemical properties of this compound?
Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H6N2O5 |
| Molecular Weight | 210.14 g/mol [4] |
| Appearance | Yellow solid crystalline powder[1][2] |
| Melting Point | 204-205 °C |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Density | 1.629 g/cm³ |
Q3: What personal protective equipment (PPE) is required when handling this compound?
To ensure safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Goggles compliant with European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[2][5]
-
Hand Protection: Wear protective gloves.[2]
-
Skin and Body Protection: Long-sleeved clothing is recommended.[2] In case of potential for significant exposure, wear fire/flame resistant and impervious clothing.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed.[2] For large-scale use, in emergencies, or where dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]
Q4: What should I do in case of accidental exposure to this compound?
Immediate action is crucial in case of exposure. Follow these first aid measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[6]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2] If skin irritation persists, consult a physician.[2]
-
After Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, making sure to rinse under the eyelids.[2][5] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[6]
Troubleshooting Guides
Synthesis of this compound
This troubleshooting guide is intended to address common issues that may arise during the synthesis of this compound, based on established organic synthesis principles.
Q5: My reaction yield is lower than expected. What could be the cause?
-
Incomplete Reaction: Ensure the reaction has been allowed to proceed for the full recommended duration at the correct temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Loss During Workup: Product may be lost during filtration or extraction steps. Ensure complete transfer of solids and efficient extraction from the aqueous layer.
-
Side Reactions: Impurities in starting materials or incorrect reaction conditions can lead to the formation of byproducts, reducing the yield of the desired product.
Q6: The synthesized product appears impure or has a low melting point. How can I purify it?
-
Recrystallization: This is a standard method for purifying solid organic compounds. The crude product can be recrystallized from a suitable solvent. For this compound, recrystallization from water has been reported to yield a product with a melting point of 210 °C.
-
Common Recrystallization Problems:
-
Oiling out: The compound separates as an oil instead of crystals. This can happen if the melting point of the solid is lower than the boiling point of the solvent. To remedy this, try using a lower boiling point solvent or a solvent pair.
-
No crystal formation: This may be due to using too much solvent. The solvent can be partially evaporated to concentrate the solution and induce crystallization. Seeding the solution with a small crystal of the pure compound or scratching the inside of the flask with a glass rod can also initiate crystallization.
-
Precipitation instead of crystallization: Rapid cooling can cause the compound to crash out of solution as an amorphous precipitate rather than forming pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Hypothetical Enzyme Inhibition Assay
While specific enzyme inhibition assays for this compound are not widely documented, its structure is similar to other 4-nitrophenyl compounds used as chromogenic substrates in various enzyme assays. The following troubleshooting guide is based on general principles for such assays where the release of 4-nitrophenol is monitored spectrophotometrically.
Q7: I am not observing any enzyme activity (no color change). What should I check?
-
Enzyme Inactivity: Ensure the enzyme has been stored correctly and has not lost its activity. Run a positive control with a known substrate to verify enzyme function.
-
Incorrect Buffer Conditions: Verify that the pH and ionic strength of the assay buffer are optimal for the enzyme's activity.
-
Substrate Degradation: Ensure the this compound solution is freshly prepared, as some compounds can degrade over time in solution.
Q8: The background absorbance in my assay is too high. How can I reduce it?
-
Spontaneous Substrate Hydrolysis: 4-Nitrophenyl esters can undergo slow, non-enzymatic hydrolysis, especially at high pH. Run a blank reaction without the enzyme to measure the rate of spontaneous hydrolysis and subtract this from your experimental values.
-
Contaminated Reagents: Ensure all buffers and reagents are free from contaminants that may absorb at the detection wavelength.
Q9: The results of my inhibition assay are not reproducible. What are the potential reasons?
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and inhibitor solutions.
-
Temperature Fluctuations: Maintain a constant temperature throughout the assay, as enzyme activity is highly temperature-dependent.
-
Inhibitor Solubility Issues: The test inhibitor may not be fully dissolved in the assay buffer, leading to inconsistent concentrations. Ensure the inhibitor is completely solubilized, using a small amount of a co-solvent like DMSO if necessary, and run appropriate solvent controls.
Experimental Protocols
Synthesis of this compound
This protocol is a detailed methodology for the laboratory synthesis of this compound.
-
Reaction Setup: A mixture of 138 grams (1.0 mole) of finely pulverized p-nitroaniline and 225 grams (2.5 moles) of anhydrous oxalic acid is added to a suitable reaction vessel equipped with a stirrer.
-
Heating and Reaction: The mixture is heated with constant stirring to 110 °C. The temperature is then maintained at 100 °C for 2 hours to form the 4-nitroaniline oxalate. Following this, the temperature is raised back to 110 °C and held for 12 hours with continuous stirring. Water formed during the reaction is allowed to evaporate. The completion of the reaction is indicated when the reaction mixture becomes insoluble in water.
-
Workup and Purification: Once the reaction is complete, the crude product is stirred with 1.5 liters of cold water and then filtered to separate it from the oxalic acid solution. The collected solid is washed three times on the filter with 250 ml portions of cold water.
-
Drying and Characterization: The resulting crude p-nitrophenyloxamic acid is dried. The yield is typically around 95% of the theoretical amount. The crude product has a melting point of 205-207 °C, which can be increased to 210 °C after recrystallization from water.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: General workflow for a hypothetical enzyme inhibition assay.
References
- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NITRIC ACID, OTHER THAN RED FUMING | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS No. 103-94-6, this compound - CAS Chemical [chemicalcas.com]
avoiding precipitation of 4-Nitrophenyloxamic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid the precipitation of 4-Nitrophenyloxamic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound is most commonly due to its low solubility in aqueous solutions, which is highly dependent on the pH of the buffer. The compound is a weak acid, and its solubility dramatically increases as it is deprotonated to its more soluble conjugate base form. Precipitation can occur if the concentration of the compound exceeds its solubility limit under the specific assay conditions (e.g., pH, temperature, buffer composition).
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is directly influenced by the pH of the solution due to its acidic nature. At a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its neutral, protonated form, which is less soluble in water. Conversely, at a pH above its pKa, it will be in its deprotonated, anionic form, which is significantly more soluble. Therefore, maintaining a buffer pH well above the pKa of the compound is crucial for preventing precipitation.
Q3: What is the pKa of this compound?
A3: While the exact experimentally determined pKa of this compound may not be readily available in all databases, it can be estimated to be in the acidic range, likely between 3 and 4. This is due to the electron-withdrawing effects of the nitro group and the carboxylic acid functionality. It is best practice to experimentally determine the optimal pH for solubility in your specific assay buffer.
Q4: Can I use an organic co-solvent to improve solubility?
A4: Yes, using a small percentage of a water-miscible organic co-solvent can help to increase the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common choice for stock solutions. When preparing working solutions, it is important to ensure that the final concentration of the organic co-solvent is low enough to not interfere with the biological assay (typically ≤1%).
Q5: How should I prepare my stock and working solutions of this compound to avoid precipitation?
A5: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be diluted to the final working concentration in your aqueous assay buffer. When diluting, add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that could lead to immediate precipitation.
Troubleshooting Guide
Issue: Precipitation observed upon addition of this compound to the assay buffer.
This troubleshooting guide will walk you through a systematic approach to identify and resolve the cause of precipitation.
Step 1: Verify Buffer pH and Compound Stability
-
Action: Measure the pH of your assay buffer to ensure it is within the expected range.
-
Rationale: An incorrect buffer pH, particularly if it is acidic, is a primary cause of precipitation for acidic compounds like this compound.
Step 2: Adjust Buffer pH
-
Action: If the current pH is low, prepare a new buffer with a higher pH (e.g., 7.4 or 8.0) and re-test the solubility.
-
Rationale: Increasing the pH will deprotonate the this compound, increasing its solubility.
Step 3: Modify the Dilution Method
-
Action: Instead of adding the buffer to your stock solution, add the stock solution dropwise to the vigorously stirred or vortexing buffer.
-
Rationale: This method prevents localized high concentrations of the compound, which can exceed the solubility limit and cause precipitation.
Step 4: Incorporate a Co-solvent
-
Action: If precipitation persists, consider adding a small amount of an organic co-solvent (e.g., DMSO, ethanol) to your final assay buffer.
-
Rationale: Co-solvents can increase the solubility of organic compounds in aqueous solutions. Be sure to include a vehicle control in your experiment to account for any effects of the co-solvent.
Step 5: Reduce the Final Concentration
-
Action: If possible, lower the final concentration of this compound in your assay.
-
Rationale: The observed precipitation may simply be due to the concentration exceeding the solubility limit under your current conditions.
Experimental Protocols
Protocol 1: Determining Optimal pH for Solubility
This protocol provides a method to systematically determine the effect of pH on the solubility of this compound.
-
Prepare a series of buffers: Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers like phosphate or Tris buffers can be used.
-
Prepare a stock solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM).
-
Create test solutions: In separate microcentrifuge tubes, add a small volume of the stock solution to each buffer to achieve a final concentration that is slightly higher than your intended assay concentration. For example, add 2 µL of 100 mM stock to 98 µL of each buffer.
-
Equilibrate and observe: Vortex each tube briefly and allow them to equilibrate at the intended assay temperature for 30 minutes.
-
Assess precipitation: Visually inspect each tube for any signs of precipitation. For a more quantitative measure, centrifuge the tubes and measure the absorbance of the supernatant at a wavelength where this compound absorbs. A higher absorbance indicates greater solubility.
-
Select optimal pH: Choose the lowest pH that provides complete dissolution of the compound.
Data Presentation
Table 1: Hypothetical Solubility of this compound at Various pH Values
| Buffer pH | Observation | Relative Solubility |
| 5.0 | Heavy Precipitate | -- |
| 6.0 | Moderate Precipitate | - |
| 7.0 | Slight Haze | + |
| 7.4 | Clear Solution | ++ |
| 8.0 | Clear Solution | ++ |
This table illustrates the expected trend in solubility. Actual results should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation.
Caption: Relationship between pH, pKa, and solubility.
Technical Support Center: Optimizing 4-Nitrophenyloxamic Acid Reactions
Welcome to the technical support center for optimizing reactions involving 4-Nitrophenyloxamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. While this compound is not extensively documented as a substrate for a specific enzyme in publicly available literature, its structure strongly suggests its use as a chromogenic substrate in enzyme kinetic assays, analogous to other widely used 4-nitrophenyl compounds.
The core principle of these assays is the enzymatic hydrolysis of the substrate, which releases 4-nitrophenol. Under alkaline conditions, 4-nitrophenol converts to the 4-nitrophenolate anion, a yellow-colored product that can be quantified spectrophotometrically. The rate of yellow color formation is directly proportional to the enzyme's activity.
This guide provides a comprehensive framework for troubleshooting and optimizing such enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of an enzyme assay using a 4-nitrophenyl-based substrate like this compound?
A1: These are colorimetric assays where the enzyme catalyzes the hydrolysis of the colorless 4-nitrophenyl substrate. This reaction releases 4-nitrophenol, which, at a pH above its pKa of approximately 7.2, forms the yellow-colored 4-nitrophenolate anion. The rate of increase in absorbance, typically measured at 405-410 nm, is directly proportional to the enzyme's activity.
Q2: My assay shows a high background signal. What are the likely causes and how can I fix it?
A2: High background can obscure the true enzymatic signal. Common causes include:
-
Substrate Instability: 4-nitrophenyl esters and amides can undergo spontaneous, non-enzymatic hydrolysis, especially at higher pH and temperatures.
-
Reagent Contamination: Buffers or other reagents may be contaminated with substances that absorb at the detection wavelength.
-
Sample Interference: Components within your biological sample may have inherent color or turbidity.
To troubleshoot, run a "no-enzyme" control containing all reaction components except the enzyme. A high signal in this control points to substrate instability or reagent contamination. A "sample blank" containing the sample but no substrate can help correct for sample-related interference.
Q3: The results of my assay are not reproducible. What are the common sources of variability?
A3: Inconsistent results often stem from:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate can lead to significant variations.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure consistent and uniform temperature control during incubation.
-
Improper Reagent Handling: Repeated freeze-thaw cycles of enzyme or substrate stock solutions can lead to degradation. Prepare fresh dilutions and aliquot stock solutions.
-
Timing Inconsistencies: The timing of reagent addition and measurement is critical, especially for kinetic assays.
Q4: How do I determine the optimal incubation time for my experiment?
A4: The optimal incubation time is a balance between achieving a sufficient signal and maintaining linearity of the reaction rate. It is recommended to perform a time-course experiment where you measure the absorbance at multiple time points. The ideal incubation time falls within the initial linear phase of the reaction, where the product formation is proportional to time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Very Low Signal | Inactive enzyme | - Check the storage conditions and age of the enzyme. - Perform a positive control with a known active enzyme. |
| Incorrect assay conditions (pH, temperature) | - Verify that the buffer pH is optimal for the enzyme. - Ensure the incubation temperature is within the enzyme's active range. | |
| Presence of an inhibitor in the sample | - Dilute the sample to reduce the inhibitor concentration. - Consider sample purification steps to remove inhibitors. | |
| High Background Signal | Spontaneous substrate hydrolysis | - Lower the assay pH if compatible with enzyme activity. - Prepare the substrate solution fresh for each experiment. - Run a "no-enzyme" control and subtract the background absorbance. |
| Contaminated reagents | - Use high-purity water and reagents. - Prepare fresh buffers and solutions. | |
| Sample turbidity or color | - Centrifuge samples to remove particulate matter. - Include a "sample blank" (sample without substrate) to correct for inherent absorbance. | |
| Non-linear Reaction Rate | Substrate depletion | - Reduce the enzyme concentration or incubation time. - Ensure the substrate concentration is well above the Michaelis constant (Km). |
| Enzyme instability | - Shorten the incubation time. - Add stabilizing agents (e.g., BSA) to the buffer if appropriate for the enzyme. | |
| Product inhibition | - Measure the initial reaction rate before significant product accumulation. - Dilute the enzyme to slow down the reaction. | |
| Inconsistent Replicates | Pipetting inaccuracies | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells. |
| Temperature gradients across the plate | - Ensure the incubation plate is uniformly heated. - Pre-warm all reagents to the assay temperature. |
Experimental Protocols
This section provides a detailed methodology for a generic colorimetric enzyme assay using a 4-nitrophenyl-based substrate.
I. Preparation of Reagents
-
Assay Buffer: Prepare a buffer with a pH optimal for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Stock Solution (e.g., 10 mM this compound): Dissolve the appropriate amount of this compound in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution. Store at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. On the day of the assay, dilute the enzyme to the desired working concentration in the Assay Buffer. Keep the enzyme on ice.
-
Stop Solution (e.g., 0.1 M Sodium Carbonate): This solution is used to raise the pH and stop the enzymatic reaction, while ensuring the 4-nitrophenol is in its colored phenolate form.
II. Standard Curve of 4-Nitrophenol
-
Prepare a stock solution of 4-nitrophenol (e.g., 1 mM) in the Assay Buffer.
-
Create a series of dilutions from the stock solution to generate standards with concentrations ranging from 0 to 100 µM.
-
To each standard dilution, add the Stop Solution in the same ratio as will be used in the enzyme assay.
-
Measure the absorbance of each standard at 405 nm.
-
Plot the absorbance values against the corresponding 4-nitrophenol concentrations to generate a standard curve.
III. Enzyme Assay Protocol (96-well plate format)
-
Add 50 µL of Assay Buffer to each well.
-
Add 20 µL of the sample or enzyme solution to the appropriate wells.
-
Add 10 µL of Assay Buffer to the "no-enzyme" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the this compound working solution to all wells.
-
Incubate for the desired time (e.g., 15-60 minutes) at the chosen temperature.
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the concentration of 4-nitrophenol released using the standard curve.
-
Determine the enzyme activity based on the amount of product formed over time.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing this compound reactions.
Caption: Experimental workflow for a colorimetric enzyme assay.
Caption: Signaling pathway of the this compound assay.
calibration curve issues with 4-nitrophenol standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing and using 4-nitrophenol (4-NP) for calibration curves in research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-nitrophenol calibration curve not linear?
A non-linear calibration curve, often plateauing at higher concentrations, is typically due to the standards being too concentrated. This leads to absorbance values that exceed the linear dynamic range of the spectrophotometer.[1][2] According to Beer-Lambert law, the linear relationship between absorbance and concentration holds true only within a certain range.[3]
Solution:
-
Prepare a new set of standards at lower concentrations. A common range for a linear 4-NP calibration curve is 0 to 100 µM.[4][5]
-
Ensure that the highest standard concentration gives an absorbance reading below the upper limit of your spectrophotometer's linear range (typically below 1.5-2.0 absorbance units).[1]
Q2: The absorbance readings for my standards are all very high and similar (e.g., >3.0). What's wrong?
This is a severe case of the issue described in Q1. Absorbance readings of 3.0 or higher are outside the reliable detection limit for most spectrophotometers.[1] At such high concentrations, the solution is too opaque for the instrument to accurately measure the light passing through it.
Solution:
-
Drastically dilute your stock solution and prepare a new, much lower concentration series of standards.
-
Verify your stock solution concentration calculation. A simple calculation error can lead to standards that are orders of magnitude too concentrated.
Q3: Why does the color of my 4-nitrophenol standards vary or appear faint at neutral pH?
The yellow color used for quantification is characteristic of the deprotonated 4-nitrophenolate ion, which forms under basic (alkaline) conditions.[6][7] 4-Nitrophenol itself is a weak acid and will be predominantly in its less colored, protonated form at neutral or acidic pH.[8] The absorbance spectrum of 4-NP is highly pH-dependent; the protonated form absorbs maximally around 317-320 nm, while the yellow phenolate form absorbs maximally around 400-420 nm.[8][9]
Solution:
-
Ensure the final step before reading the absorbance is to make the solution basic. This is typically achieved by adding a strong base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to all standards, blanks, and samples.[5][7][10]
Q4: My standard solutions appear cloudy or turbid. How can I fix this?
Turbidity is usually caused by the low aqueous solubility of 4-nitrophenol or other components in your assay, leading to precipitation.[11][12] This particulate matter will scatter light, leading to erroneously high and unstable absorbance readings.
Solution:
-
Prepare Fresh Solutions: 4-NP solutions should ideally be prepared fresh.[11]
-
Use a Co-solvent: Initially dissolve the 4-nitrophenol in a small amount of an organic solvent like isopropanol or DMSO before making the final dilution in your aqueous buffer.[12]
-
Incorporate Detergents: For assays where precipitation occurs during the reaction (e.g., enzymatic assays releasing poorly soluble products), adding a detergent like Triton X-100 to the buffer can help maintain clarity.[12]
Q5: My blank sample shows a high background reading. What are the common causes?
A high background reading in your blank (a sample containing all components except 4-NP) can be caused by several factors:
-
Contaminated Reagents: The buffer or other reagents may be contaminated with an interfering substance that absorbs light at the measurement wavelength.
-
Spontaneous Substrate Degradation: In enzymatic assays using a p-nitrophenyl-based substrate, the substrate may degrade spontaneously (hydrolyze) over time, releasing 4-nitrophenol.[11]
-
Turbidity: As mentioned in Q4, insoluble components can cause light scattering.[12]
Solution:
-
Run a "substrate blank" containing the buffer and substrate (but no enzyme) and incubate it under the same conditions as your samples. A significant increase in absorbance indicates substrate instability.[11]
-
Filter your buffers or use high-purity reagents.
-
Ensure all components are fully dissolved.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems.
| Problem | Possible Cause | Recommended Action |
| Poor Linearity (R² < 0.99) | Standards are too concentrated. | Remake standards at a lower concentration range (e.g., 0-100 µM).[4][5] |
| Pipetting errors during serial dilution. | Use calibrated pipettes. Prepare a larger volume of each standard to minimize errors.[13] | |
| Incorrect wavelength used for measurement. | Ensure the spectrophotometer is set to the absorbance maximum of 4-nitrophenolate (typically 400-420 nm) after alkalinization.[5][14] | |
| High Absorbance in Blank | Reagent contamination. | Use fresh, high-purity water and buffer reagents. |
| Spontaneous hydrolysis of substrate (in enzyme assays). | Prepare substrate solutions fresh. Run a "no-enzyme" control to quantify background hydrolysis.[11] | |
| Solution turbidity. | Check for precipitation. Consider using a co-solvent or detergent.[12] | |
| Inconsistent/Irreproducible Readings | pH of standards is not consistent or sufficiently basic. | Add a fixed volume of a strong base (e.g., 1 M NaOH or Na₂CO₃) to all standards and samples to ensure a stable, high pH.[5][7] |
| Degradation of 4-NP stock solution. | Store stock solution protected from light and refrigerated.[11] For best results, prepare fresh stock solution. | |
| Temperature fluctuations affecting the reaction (if applicable). | Ensure all components are at the correct temperature before starting the reaction and measurement.[13] | |
| Air bubbles in the cuvette/well. | Pipette gently to avoid bubbles. Tap the cuvette/plate to dislodge any bubbles before reading.[13] |
Experimental Protocols
Protocol 1: Preparation of 4-Nitrophenol Standard Curve
This protocol outlines the steps to generate a reliable standard curve for quantifying 4-nitrophenol.
Materials:
-
4-Nitrophenol (purity > 99%)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stopping/Developing Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)
-
Calibrated pipettes
-
Spectrophotometer (plate reader or cuvette-based)
Methodology:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh 13.91 mg of 4-nitrophenol.
-
Dissolve it in 10 mL of your assay buffer to get a 10 mM stock solution. Note: A small amount of DMSO or ethanol can be used to aid initial dissolution if needed, before diluting with buffer.
-
-
Prepare a 1 mM Working Solution:
-
Dilute 1 mL of the 10 mM stock solution with 9 mL of assay buffer to get a 1 mM working solution.
-
-
Prepare Standards by Serial Dilution:
-
Label a series of microcentrifuge tubes (e.g., 100, 80, 60, 40, 20, 10, 0 µM).
-
Prepare the 100 µM standard by mixing 100 µL of the 1 mM working solution with 900 µL of assay buffer.
-
Use this 100 µM standard to perform serial dilutions to create the remaining concentrations.
-
The "0 µM" tube (blank) will contain only the assay buffer.
-
-
Develop Color and Measure Absorbance:
-
In a 96-well plate, add a specific volume of each standard (e.g., 100 µL).
-
To each well, add a fixed volume of the stopping/developing solution (e.g., 100 µL of 1 M Na₂CO₃). This will raise the pH and turn the solutions yellow.[5]
-
Mix well by gentle pipetting.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm or 410 nm).[5][7]
-
-
Plot the Calibration Curve:
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the corrected absorbance (Y-axis) against the 4-NP concentration in µM (X-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be ≥ 0.99.
-
Data Presentation
Table 1: Key Parameters for 4-Nitrophenol Calibration
| Parameter | Recommended Value/Range | Notes |
| Wavelength (λmax) | 400 - 420 nm[5][7][14] | For the yellow 4-nitrophenolate ion in basic solution. |
| ~317 nm[8][9] | For the protonated 4-nitrophenol in acidic/neutral solution. | |
| Linear Concentration Range | 0 - 100 µM[4][5] | This range typically provides good linearity (R² ≥ 0.99). |
| pH for Measurement | > 9.0 | Essential for complete conversion to the colored 4-nitrophenolate ion.[6][15] |
| Acceptable R² Value | ≥ 0.99 | Indicates a good fit of the data to the linear regression model.[3] |
| Stock Solution Stability | ~1 week at 4°C, protected from light[4][16] | Prepare fresh for best results.[11] |
Visualizations
Experimental Workflow for Standard Curve Preparation
Caption: Workflow for 4-nitrophenol standard curve preparation.
Troubleshooting Logic for Non-Linear Curve
Caption: Troubleshooting logic for a non-linear 4-NP curve.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. scribd.com [scribd.com]
- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uvm.edu [uvm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
Validation & Comparative
A Comparative Guide to Chromogenic Substrates for Trypsin: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) vs. N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Chromozym PL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used chromogenic substrates for the serine protease trypsin: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) and N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Chromozym PL). The selection of an appropriate substrate is critical for the accurate determination of enzyme kinetics, inhibitor screening, and quality control in various research and development applications. This document outlines the performance characteristics of each substrate, supported by experimental data and detailed protocols, to aid in making an informed decision for your specific needs.
Introduction to Chromogenic Trypsin Substrates
Trypsin is a serine protease that plays a crucial role in digestion by hydrolyzing proteins.[1] It exhibits high specificity, cleaving peptide bonds at the carboxyl side of lysine and arginine residues.[1] Chromogenic substrates are synthetic molecules that, when cleaved by an enzyme, release a colored product, or chromophore. The rate of color formation is directly proportional to the enzyme's activity and can be quantified spectrophotometrically.
Both BAPNA and Chromozym PL are chromogenic substrates that release p-nitroaniline (pNA), a yellow-colored compound, upon hydrolysis by trypsin.[2][3] The increase in absorbance at 405 nm is monitored to determine the rate of the enzymatic reaction.[2][3] The primary distinction between these two substrates lies in their peptide sequences, which influences their specificity and kinetic properties. BAPNA is a simpler substrate containing a single arginine residue, while Chromozym PL is a tripeptide, offering a more extended recognition site for the enzyme.[2][4]
Quantitative Performance Comparison
The efficacy of an enzyme substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. A lower Kₘ value indicates a higher affinity. Vₘₐₓ is the maximum rate of the reaction at saturating substrate concentrations. The catalytic efficiency of an enzyme for a particular substrate is often expressed as the ratio kcat/Kₘ, where kcat (the turnover number) is derived from Vₘₐₓ.
The following table summarizes the kinetic parameters for the hydrolysis of BAPNA and Chromozym PL by trypsin. It is important to note that reported kinetic values can vary significantly based on experimental conditions such as pH, temperature, buffer composition, and the source of the enzyme.
| Parameter | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Chromozym PL) |
| Enzyme | Trypsin (bovine pancreas) | Trypsin |
| Kₘ (mM) | 0.12 - 4.16[5][6] | Data not consistently available in literature for trypsin |
| Vₘₐₓ (mM/min or µM/h) | 0.079 mM/min (immobilized trypsin), 1.62 µM/h[7] | Data not consistently available in literature for trypsin |
| Optimal pH | ~8.0 - 8.5[1][8] | ~8.2 (as a general serine protease substrate) |
| Wavelength (nm) | 405 - 410[2] | 405[9] |
Note: The kinetic values for BAPNA show a wide range, which can be attributed to differences in assay conditions in various studies.[5][6][7] Specific kinetic parameters for Chromozym PL with trypsin are not as readily available in the cited literature, as it is also a prominent substrate for other proteases like plasmin.[9] However, its design as a tripeptide suggests a potentially higher specificity compared to BAPNA.
Experimental Protocols
The following are generalized protocols for determining trypsin activity using BAPNA and Chromozym PL. These should be optimized for your specific experimental conditions.
Trypsin Assay Using BAPNA
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
Working Trypsin Solution: Dilute the stock solution to the desired concentration (e.g., 10-50 µg/mL) in assay buffer immediately before use.
-
BAPNA Stock Solution: Prepare a 10 mM stock solution of BAPNA in a suitable solvent like DMSO.
-
Working BAPNA Solutions: Prepare a series of dilutions of the BAPNA stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 2.0 mM) for kinetic analysis.
2. Assay Procedure (96-well plate format):
-
Add 180 µL of the appropriate working BAPNA solution to each well of a 96-well microplate.
-
Include a blank for each substrate concentration containing 200 µL of the corresponding working BAPNA solution without the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the working trypsin solution to each well.
-
Immediately measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (ε of pNA = 8800 M⁻¹cm⁻¹ at 410 nm).[3]
-
Plot V₀ against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
Trypsin Assay Using Chromozym PL
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
Working Trypsin Solution: Dilute the stock solution to the desired concentration in assay buffer immediately before use.
-
Chromozym PL Stock Solution: Prepare a stock solution (e.g., 3 mM) in a suitable solvent as recommended by the supplier (e.g., water or a buffer).
-
Working Chromozym PL Solutions: Prepare a series of dilutions of the Chromozym PL stock solution in the assay buffer to achieve the desired final concentrations (e.g., 0.1 to 1.0 mM).
2. Assay Procedure (96-well plate format):
-
Add 180 µL of the appropriate working Chromozym PL solution to each well of a 96-well microplate.
-
Include a blank for each substrate concentration containing 200 µL of the corresponding working Chromozym PL solution without the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the working trypsin solution to each well.
-
Immediately measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law for p-nitroaniline.
-
Determine Kₘ and Vₘₐₓ by plotting V₀ against the substrate concentration [S] and fitting to the Michaelis-Menten equation or using a linearized plot.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, created using the Graphviz DOT language, illustrate the enzymatic reaction and a typical experimental workflow.
Caption: Enzymatic hydrolysis of a chromogenic substrate by trypsin.
Caption: A generalized experimental workflow for a trypsin kinetic assay.
Conclusion
The choice between BAPNA and Chromozym PL for measuring trypsin activity depends on the specific requirements of the experiment.
-
Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) is a well-established, cost-effective, and simple substrate for trypsin assays. Its properties are extensively documented, making it a reliable choice for routine assays, especially with purified enzyme preparations where specificity is less of a concern.
-
N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Chromozym PL) , with its tripeptide structure, is designed for higher specificity. This can be advantageous when working with complex biological samples that may contain other proteases that could potentially cleave the simpler BAPNA substrate. While specific kinetic data for trypsin is less abundant in the literature compared to BAPNA, it represents a valuable alternative when substrate specificity is a primary concern.
For optimal results, it is recommended to empirically determine the kinetic parameters for your specific assay conditions and enzyme source. This guide provides a foundational framework to assist in the selection and implementation of the most suitable chromogenic substrate for your research.
References
- 1. Kinetics of trypsin-catalyzed hydrolysis determined by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. custombiotech.roche.com [custombiotech.roche.com]
- 4. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
4-Nitrophenyloxamic Acid: A Comparative Guide for its Potential as a Lactate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Nitrophenyloxamic acid as a potential enzyme inhibitor. Drawing upon experimental data for structurally related oxamic acid derivatives, we explore its likely mechanism of action, potential therapeutic targets, and provide detailed experimental protocols for its validation.
Introduction
While direct experimental validation for this compound as an enzyme inhibitor is not extensively documented in current literature, the established activity of the oxamic acid scaffold strongly suggests its potential as a competitive inhibitor of L-lactate dehydrogenase (LDH). Oxamic acid, a structural analog of pyruvate, is a known inhibitor of LDH, an enzyme crucial for anaerobic glycolysis.[1][2][3][4] The addition of a 4-nitrophenyl group to the oxamic acid core is hypothesized to modulate its inhibitory activity and selectivity, making it a compound of interest for further investigation.
Postulated Mechanism of Action and Signaling Pathway
This compound is predicted to act as a competitive inhibitor of Lactate Dehydrogenase (LDH), targeting the pyruvate binding site. By mimicking the substrate, it would block the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. This inhibition would lead to a decrease in NAD+ regeneration, thereby disrupting the glycolytic pathway and impacting cellular energy metabolism.
Caption: Postulated inhibitory action of this compound on the LDH pathway.
Comparative Analysis with Other Oxamic Acid Derivatives
While no direct inhibitory data for this compound is available, a comparison with other N-substituted oxamic acid derivatives against various LDH isozymes provides a predictive framework for its potential efficacy.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| This compound | LDH (Predicted) | Not Determined | Competitive (Predicted) | N/A |
| Oxamic acid | Human LDH5 | Ki = 136 | Competitive | [5] |
| Oxamic acid | Human LDH1 | Ki = 94.4 | Competitive | [5] |
| N-ethyl oxamate | Mouse LDH-C4 | - | Competitive | [1][2] |
| N-propyl oxamate | Mouse LDH-C4 | - | Competitive | [1][2] |
| Oxamic acid derivative 21 | P. falciparum LDH | 14 | - | [3] |
| Oxamic acid derivative 21 | Mammalian LDH | 25 | - | [3] |
Note: The table highlights the established inhibitory activity of the oxamic acid scaffold. Further experimental validation is required to determine the specific inhibitory constants of this compound.
Experimental Protocols
To validate the efficacy of this compound as an LDH inhibitor, the following experimental protocols are recommended:
Lactate Dehydrogenase (LDH) Inhibition Assay
This assay quantitatively measures the inhibitory effect of a compound on LDH activity.
Materials:
-
Human recombinant LDH isozymes (e.g., LDH-A, LDH-B)
-
This compound
-
Pyruvate
-
Nicotinamide adenine dinucleotide (NADH)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, pyruvate, and NADH in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
LDH enzyme solution
-
Varying concentrations of this compound (and a vehicle control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add NADH and pyruvate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to LDH activity.
-
Data Analysis: Calculate the percentage of LDH inhibition for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Workflow
The following diagram illustrates a typical workflow for validating a potential enzyme inhibitor.
Caption: A generalized workflow for the validation of an enzyme inhibitor.
Conclusion
Based on the well-established inhibitory profile of the oxamic acid scaffold against Lactate Dehydrogenase, this compound represents a promising candidate for further investigation as an LDH inhibitor. The addition of the 4-nitrophenyl moiety may influence its potency and selectivity, warranting comprehensive experimental validation. The protocols and comparative data presented in this guide provide a foundational framework for researchers to systematically evaluate the therapeutic potential of this compound. Further in-depth studies, including kinetic analyses, cell-based assays, and in vivo models, are essential to fully elucidate its mechanism of action and preclinical efficacy.
References
- 1. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Esterase and Lipase Assays: A Comparative Guide to p-Nitrophenyl Acetate and an Alternative Substrate
For researchers, scientists, and drug development professionals engaged in the characterization of hydrolytic enzymes such as esterases and lipases, the selection of an appropriate substrate is paramount for generating robust and reliable data. While the p-nitrophenyl acetate (p-NPA) assay is a widely adopted method, a comprehensive understanding of its performance relative to other substrates is crucial for experimental design. This guide provides a detailed comparison of the p-nitrophenyl acetate assay with the p-nitrophenyl butyrate (p-NPB) assay, a common alternative for assessing substrate specificity.
Notably, a literature search for "4-nitrophenyloxamic acid assay" did not yield established protocols or applications, suggesting it is not a commonly used substrate for routine enzyme activity measurements. Therefore, this guide focuses on a more practically relevant comparison for researchers in the field.
Principle of p-Nitrophenyl Ester Assays
Both p-nitrophenyl acetate and p-nitrophenyl butyrate assays operate on the same fundamental principle. An esterase or lipase catalyzes the hydrolysis of the colorless p-nitrophenyl ester substrate. This enzymatic cleavage releases p-nitrophenol, which, under alkaline conditions (typically above its pKa of ~7.1), deprotonates to form the p-nitrophenolate anion. This anion exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring the increase in absorbance at approximately 405 nm. The rate of p-nitrophenolate formation is directly proportional to the enzyme's activity.
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are generalized protocols for both the p-NPA and p-NPB assays. It is important to note that optimal conditions, particularly pH, temperature, and substrate concentration, may vary depending on the specific enzyme being investigated.
p-Nitrophenyl Acetate (p-NPA) Assay Protocol
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer, commonly 50 mM Tris-HCl or phosphate buffer, at the optimal pH for the enzyme of interest (e.g., pH 7.4-8.0).
-
p-NPA Stock Solution : Dissolve p-nitrophenyl acetate in a minimal amount of an organic solvent like acetonitrile or ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Enzyme Solution : Prepare a dilution of the enzyme in the assay buffer to a concentration that yields a linear rate of absorbance change over a defined period.
-
-
Assay Procedure :
-
Pipette the assay buffer into a 96-well microplate or a cuvette.
-
Add the enzyme solution to the buffer and briefly pre-incubate at the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the p-NPA stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a spectrophotometer.
-
A "no-enzyme" control containing only the buffer and substrate should be included to account for spontaneous hydrolysis of p-NPA.
-
p-Nitrophenyl Butyrate (p-NPB) Assay Protocol
The protocol for the p-NPB assay is largely identical to that of the p-NPA assay, with the key difference being the substrate used.
-
Reagent Preparation :
-
Assay Buffer : As described for the p-NPA assay.
-
p-NPB Stock Solution : Dissolve p-nitrophenyl butyrate in an organic solvent like acetonitrile or ethanol to prepare a concentrated stock solution (e.g., 100 mM).
-
Enzyme Solution : As described for the p-NPA assay.
-
-
Assay Procedure :
-
Follow the same steps as the p-NPA assay procedure, substituting the p-NPB stock solution for the p-NPA stock solution.
-
Monitor the absorbance at 405 nm and include a "no-enzyme" control to correct for any spontaneous substrate hydrolysis.
-
Performance Data: A Comparative Analysis
The choice between p-NPA and p-NPB often depends on the specific enzyme being studied, as differences in the acyl chain length can significantly impact substrate affinity and turnover rate. The following table summarizes key quantitative parameters for these two assays, with illustrative data for a hypothetical esterase.
| Parameter | p-Nitrophenyl Acetate (p-NPA) | p-Nitrophenyl Butyrate (p-NPB) | Notes |
| Enzyme | Hypothetical Esterase A | Hypothetical Esterase A | Enzyme-specific values are crucial. |
| Michaelis Constant (Km) | 1.5 mM | 0.8 mM | A lower Km indicates higher substrate affinity. |
| Maximum Velocity (Vmax) | 120 µmol/min/mg | 250 µmol/min/mg | A higher Vmax indicates a faster reaction rate at saturating substrate concentrations. |
| Catalytic Efficiency (kcat/Km) | 80,000 M-1s-1 | 312,500 M-1s-1 | Represents the overall efficiency of the enzyme for the substrate. |
| Optimal pH | 7.5 - 8.5 | 7.5 - 8.5 | Generally similar for both substrates, but can be enzyme-dependent. |
| Wavelength of Max. Absorbance (λmax) | ~405 nm | ~405 nm | For the common product, p-nitrophenolate. |
| Molar Extinction Coefficient (ε) of p-nitrophenol | ~18,000 M-1cm-1 at pH > 8 | ~18,000 M-1cm-1 at pH > 8 | This value is pH-dependent. |
| Spontaneous Hydrolysis | Moderate | Lower than p-NPA | p-NPA is known for its instability in aqueous solutions.[1] |
Visualizing the Workflow and Reaction
To further clarify the processes involved, the following diagrams illustrate the general experimental workflow and the enzymatic reaction mechanism.
Caption: General experimental workflow for p-nitrophenyl esterase/lipase assays.
Caption: Enzymatic hydrolysis of p-nitrophenyl esters.
Concluding Remarks
The choice between p-nitrophenyl acetate and p-nitrophenyl butyrate as a substrate for esterase or lipase assays should be guided by the specific research question.
-
p-Nitrophenyl Acetate (p-NPA) is a widely used, general substrate for detecting esterase activity. However, its higher rate of spontaneous hydrolysis in aqueous solutions can be a drawback, necessitating careful controls.[1]
-
p-Nitrophenyl Butyrate (p-NPB) , with its longer acyl chain, is often a preferred substrate for lipases and can be used to probe the substrate specificity of esterases. Its greater stability compared to p-NPA can lead to lower background signal and improved assay sensitivity.
For a thorough characterization of an enzyme, it is often advantageous to use a panel of p-nitrophenyl esters with varying acyl chain lengths. This approach allows for the determination of the enzyme's substrate preference, providing valuable insights into its biological function and potential applications. Researchers should always perform initial optimization experiments to determine the most suitable substrate and assay conditions for their specific enzyme of interest.
References
Comparative Analysis of 4-Nitrophenyloxamic Acid Cross-Reactivity with Various Enzymes: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured framework for assessing the cross-reactivity of the compound 4-Nitrophenyloxamic acid against a panel of diverse enzymes. Due to a lack of publicly available experimental data on the inhibitory activity of this compound, this document serves as a methodological template. It outlines the requisite experimental protocols and data presentation formats that would be essential for a comprehensive comparison of its enzymatic interactions.
Data Presentation: A Template for Quantitative Comparison
A crucial aspect of evaluating the cross-reactivity of any compound is the direct comparison of its inhibitory potency against different targets. The following table is a template illustrating how quantitative data, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), should be structured for clear and effective comparison.
| Enzyme Target | Enzyme Commission (EC) Number | Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition | Assay Conditions (pH, Temp.) | Reference |
| Enzyme A | e.g., 1.1.1.27 | e.g., Pyruvate | Data | Data | e.g., Competitive | e.g., 7.4, 37°C | [Citation] |
| Enzyme B | e.g., 2.6.1.1 | e.g., L-Aspartate | Data | Data | e.g., Non-competitive | e.g., 8.0, 25°C | [Citation] |
| Enzyme C | e.g., 3.4.11.1 | e.g., Leucine-pNA | Data | Data | e.g., Uncompetitive | e.g., 7.5, 30°C | [Citation] |
| Enzyme D | e.g., 6.4.1.1 | e.g., Pyruvate | Data | Data | e.g., Mixed | e.g., 7.2, 37°C | [Citation] |
Experimental Protocols: Methodologies for Key Experiments
To ensure reproducibility and accuracy, detailed experimental protocols are paramount. The following sections describe standard methodologies for determining the inhibitory effects of a compound on enzyme activity.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general workflow for measuring the inhibitory effect of this compound on a target enzyme. Specific substrates and detection methods will vary depending on the enzyme.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a buffered solution at the optimal pH for the target enzyme.
-
Prepare a stock solution of the enzyme's specific substrate.
-
Prepare a solution of the purified target enzyme to a known concentration.
-
-
Assay Procedure :
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of this compound to the wells. Include a control group with solvent only.
-
Pre-incubate the enzyme with the inhibitor for a specified time at the optimal temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The wavelength and detection method are specific to the substrate and product.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal).
-
Determination of Inhibition Type (Kinetic Studies)
To elucidate the mechanism of inhibition, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.
-
Experimental Setup :
-
Perform the enzyme inhibition assay as described above, but for each concentration of this compound, also vary the concentration of the substrate.
-
Maintain a constant enzyme concentration throughout the experiment.
-
-
Data Analysis :
-
Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots from the initial velocity data.
-
Analyze the changes in the apparent Vmax and Km values in the presence of the inhibitor to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Calculate the inhibition constant (Ki) from the kinetic data.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs. The following are examples of diagrams that would be included in a comprehensive guide, generated using the DOT language.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Hypothetical signaling pathway showing inhibition.
Comparative Analysis of 4-Nitrophenyloxamic Acid Analogs and Related Nitro-Containing Compounds in Drug Discovery
In the landscape of medicinal chemistry, the 4-nitrophenyl moiety serves as a critical pharmacophore in a variety of bioactive compounds. This guide provides a comparative analysis of 4-nitrophenyloxamic acid analogs and other structurally related nitro-containing compounds, drawing upon available experimental data to elucidate their therapeutic potential. The analysis focuses on key biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, to assist researchers, scientists, and drug development professionals in navigating the structure-activity relationships of this chemical class.
Quantitative Data on Biological Activities
The following table summarizes the in vitro biological activities of various 4-nitrophenyl analogs, providing a quantitative basis for comparison.
| Compound Class | Specific Analog/Derivative | Target/Activity | IC50/MIC | Reference |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives | Hit 1 | Antitrypanosomal (T. cruzi) | 7 µM | [1] |
| Benznidazole (Reference) | Antitrypanosomal (T. cruzi) | 34 µM | [1] | |
| Compound 16 | Antitrypanosomal (T. cruzi) | 6 ± 1 µM | [1] | |
| Compound 19 | T. cruzi trans-sialidase inhibitor | 1.1 ± 0.1 mM | [1] | |
| Compound 22 | Antitrypanosomal (T. cruzi) | 4.17 µM | [1] | |
| 7-Nitro-2-(4-nitrophenyl)-quinazoline-4(3H)-one Derivatives | Not specified | Anti-inflammatory | Significant effect | [2] |
| 4-Nitroindole Sulfonamides | Various | 5-HT2A/5-HT2C receptor binding | < 1µM | [3] |
| 3,4-Disubstituted 1,2,5-Oxadiazoles | Nitro-substituted compounds (37-44, 53, 54) | Antiplasmodial (P. falciparum) | 0.323–26.69 µM | [4] |
| 4'-Nitro-Fenamic Acid Co(II) Complexes | 4'-NO2-fenH | Antibacterial | 12.5–25 µg/mL | [5] |
| Complexes 1-4 | Antibacterial | 12.5–50 µg/mL | [5] | |
| N-(4'-nitrophenyl)-l-prolinamide | 1a | Anticancer (A549 - Lung) | 95.41% inhibition at 100 µM | |
| 1b | Anticancer (HCT-116 - Colon) | 93.33% inhibition at 100 µM |
Experimental Protocols
A summary of key experimental methodologies cited in the literature for evaluating the biological activity of these compounds is provided below.
Antitrypanosomal Activity Assay: [1]
-
Parasite Strain: Trypanosoma cruzi Tulahuen CL2 β-galactosidase strain.
-
Method: A photometric method was used to assess the activity against trypomastigote forms.
-
Cytotoxicity Assessment: The cytotoxicity of the compounds was evaluated in mammalian cell lines (LLC-MK2 epithelial and C2C12 myoblast cells) to determine the 50% cytotoxic concentration (CC50).
-
Anti-amastigote Activity: The infection index, calculated as the percentage of infected cells multiplied by the mean number of amastigotes per cell, was used to assess the activity against intracellular amastigotes.
Anti-inflammatory Activity Assay (Egg Albumin Denaturation Model): [2]
-
Method: The test compounds' ability to inhibit heat-induced egg albumin denaturation was measured.
-
Procedure: The reaction mixture consisted of the test compound, egg albumin, and phosphate-buffered saline. The mixture was incubated and then heated. The absorbance of the resulting solution was measured at 660 nm.
-
Standard: Diclofenac sodium was used as a reference drug.
-
Calculation: The percentage inhibition was calculated using the formula: % Inhibition = 100 × [At / Ac – 1], where At is the absorbance of the test sample and Ac is the absorbance of the control.
Antimicrobial Activity Assay (Microdilution Method):
-
Inoculum Preparation: A standardized inoculum of the test microorganism was prepared to a 0.5 McFarland standard.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds were prepared in a 96-well microplate.
-
Inoculation: Each well was inoculated with the standardized microorganism suspension.
-
Controls: Growth control (no compound) and sterility control (no inoculum) wells were included.
-
Data Analysis: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Synthesis and Structure-Activity Relationships
The synthesis of these diverse 4-nitrophenyl analogs generally involves multi-step chemical reactions. For instance, 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] The general workflow often starts with commercially available starting materials that are modified to introduce the desired functional groups.
Caption: A generalized workflow for the synthesis of 4-nitrophenyl analogs.
The structure-activity relationship (SAR) studies of these compounds reveal that modifications to the scaffold can significantly impact their biological activity. For example, in the case of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, modifications to the N-benzylacetamide moiety led to the identification of a peracetylated galactopyranosyl derivative (compound 16) with potent antitrypanosomal activity and no detectable cytotoxicity in mammalian cells.[1] Similarly, for 3,4-disubstituted 1,2,5-oxadiazoles, nitro-substituted compounds were generally more active against Plasmodium falciparum than their amino analogs.[4]
Caption: The relationship between structural modifications and biological activity.
References
- 1. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Battle: Unmasking Enzyme Inhibitors Through Kinetic Analysis
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of enzyme inhibitors is paramount. The ability to distinguish between different inhibition mechanisms is crucial for designing effective therapeutics and elucidating biological pathways. This guide provides a comprehensive comparison of competitive and non-competitive inhibition, complete with experimental data, detailed protocols, and visual aids to clarify the intricate dance between enzymes, substrates, and their inhibitors.
At the heart of this comparison lies the analysis of key kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters, derived from the Michaelis-Menten equation, provide a quantitative measure of an enzyme's catalytic efficiency and its affinity for its substrate. The presence of an inhibitor alters these parameters in distinct ways, offering a clear signature of its mechanism of action.
Unveiling the Kinetic Fingerprints: A Quantitative Comparison
The differential impact of competitive and non-competitive inhibitors on enzyme kinetics is best summarized through a direct comparison of their effects on Km and Vmax. The following table illustrates these key distinctions, providing a clear framework for interpreting experimental data.
| Parameter | No Inhibitor | Competitive Inhibitor | Non-competitive Inhibitor |
| Michaelis Constant (Km) | Km | Apparent Km increases | Km is unchanged |
| Maximum Velocity (Vmax) | Vmax | Vmax is unchanged | Apparent Vmax decreases |
| Lineweaver-Burk Plot (Y-intercept) | 1/Vmax | 1/Vmax (unchanged) | Increases |
| Lineweaver-Burk Plot (X-intercept) | -1/Km | Approaches 0 | -1/Km (unchanged) |
| Lineweaver-Burk Plot (Slope) | Km/Vmax | Increases | Increases |
This table underscores the fundamental differences between the two modes of inhibition. A competitive inhibitor directly competes with the substrate for the enzyme's active site. This competition can be overcome by increasing the substrate concentration, which is why Vmax remains unchanged, but a higher substrate concentration is required to reach half of Vmax, leading to an increased apparent Km.[1][2][] In contrast, a non-competitive inhibitor binds to a site other than the active site (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency.[][4][5] This binding event occurs independently of substrate binding, meaning that increasing the substrate concentration cannot reverse the inhibition. Consequently, the apparent Vmax is lowered, but the enzyme's affinity for the substrate (Km) remains the same for the enzyme molecules that are not inhibited.[4][5][6]
Visualizing the Mechanisms of Inhibition
To further illuminate the distinct actions of competitive and non-competitive inhibitors, the following diagrams, generated using the DOT language, depict their respective signaling pathways.
References
Comparative Analysis of 4-Nitrophenyloxamic Acid and Other Kynurenine-3-Monooxygenase Inhibitors
The kynurenine pathway is a critical metabolic route for tryptophan, influencing neuroinflammation, immune responses, and neurodegenerative diseases.[1][2] A key regulatory enzyme in this pathway is Kynurenine-3-monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[1][2] Inhibition of KMO is a promising therapeutic strategy to shift the pathway towards the production of the neuroprotective metabolite, kynurenic acid.[1][2]
This guide details the experimental protocols for assessing KMO inhibition and presents a comparative data table of well-characterized KMO inhibitors to provide a framework for evaluating novel compounds like 4-Nitrophenyloxamic acid.
Data Presentation: Comparative Inhibitory Activity Against KMO
The following table summarizes the inhibitory potency of established KMO inhibitors. This data provides a benchmark for the potential efficacy of novel inhibitors.
| Compound | Target Enzyme | Species | IC50 Value | Assay Type |
| m-Nitrobenzoylalanine | Kynurenine-3-Monooxygenase (KMO) | Rat | 0.9 µM | Enzyme Inhibition Assay |
| Ro 61-8048 | Kynurenine-3-Monooxygenase (KMO) | Rat | 37 nM | Radioenzymatic Assay |
| GSK180 | Kynurenine-3-Monooxygenase (KMO) | Human | ~6 nM | Biochemical Assay |
| UPF-648 | Kynurenine-3-Monooxygenase (KMO) | Not Specified | 20 nM | Not Specified |
| This compound | Kynurenine-3-Monooxygenase (KMO) | Not Specified | Data not available | Not Applicable |
Signaling Pathway: The Kynurenine Pathway and KMO Inhibition
The diagram below illustrates the central role of KMO in the kynurenine pathway and the effect of its inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the evaluation of potential KMO inhibitors.
1. Biochemical KMO Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of isolated KMO enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant KMO.
-
Materials:
-
Recombinant human KMO enzyme
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, with DTT and EDTA)
-
Test compound (e.g., this compound) and known inhibitors (for comparison)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.
-
Add a fixed amount of recombinant KMO enzyme to each well of the microplate.
-
Add the different concentrations of the inhibitor to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH.
-
Monitor the decrease in NADPH absorbance at 340 nm over time, which is proportional to KMO activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell-Based KMO Inhibition Assay
This assay measures the ability of a compound to inhibit KMO activity within a cellular context.
-
Objective: To assess the potency of a test compound to inhibit KMO in intact cells.
-
Materials:
-
A cell line expressing KMO (e.g., HEK293 cells engineered to overexpress KMO, or primary cells with endogenous KMO activity).
-
Cell culture medium and supplements.
-
L-kynurenine.
-
Test compound and known inhibitors.
-
Lysis buffer.
-
Analytical equipment for measuring 3-hydroxykynurenine (e.g., HPLC or LC-MS/MS).
-
-
Procedure:
-
Culture the cells in 96-well plates until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound or known inhibitors for a specified duration.
-
Add L-kynurenine to the cell culture medium to provide the substrate for KMO.
-
Incubate for a period to allow for the enzymatic conversion.
-
Collect the cell culture supernatant or lyse the cells.
-
Quantify the concentration of the product, 3-hydroxykynurenine, using a suitable analytical method.
-
Calculate the percentage of inhibition of 3-hydroxykynurenine formation for each inhibitor concentration.
-
Determine the IC50 value as described for the biochemical assay.
-
Experimental Workflow
The following diagram outlines the general workflow for the screening and characterization of KMO inhibitors.
References
4-Nitrophenyloxamic Acid: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of 4-nitrophenyloxamic acid, presenting a comparative analysis of its potential performance against other alternatives in key research areas. While direct experimental data for this compound is limited in some applications, this guide extrapolates its potential activities based on established structure-activity relationships of its parent compound, oxamic acid, and other substituted analogs.
Enzyme Inhibition: Targeting Lactate Dehydrogenase
This compound, as a derivative of oxamic acid, is a putative inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. Elevated LDH activity is implicated in various diseases, including cancer and infectious diseases, making it a viable therapeutic target.
Comparative Inhibitory Activity
| Compound | Target Enzyme(s) | IC50 / Ki Values | Notes |
| This compound | LDH (predicted) | Data not available | Expected to be a competitive inhibitor with respect to pyruvate. |
| Oxamic Acid | hLDH5, pfLDH | IC50: ~800 µM (hLDH5), 94 µM (pfLDH) | Parent compound, serves as a benchmark.[1] Poor cell permeability.[1] |
| N-Ethyl oxamate | LDH-C4 | High affinity (Ki) | Most potent inhibitor for LDH-C4 among tested analogs.[2] |
| N-Propyl oxamate | LDH-C4 | High selectivity | Most selective inhibitor for LDH-C4.[2] |
| Benzyl oxamate | hLDH5 | Ki: 0.4 mM | One of the more potent N-substituted derivatives against hLDH5.[1] |
| Gossypol | hLDH5, hLDH1 | Ki: 1.9 µM, 1.4 µM | A non-selective, potent inhibitor, for comparison.[1] |
| GSK2837808A | LDHA | IC50: 2.6 nM | A highly potent and selective modern LDH inhibitor, for comparison. |
Experimental Protocol: Lactate Dehydrogenase (LDH) Activity Assay
This protocol outlines a general method for determining the inhibitory effect of compounds like this compound on LDH activity.
Materials:
-
LDH enzyme (e.g., rabbit muscle LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Sodium pyruvate
-
Tris buffer (or other suitable buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
-
This compound and other test compounds
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Tris buffer
-
NADH solution (final concentration ~0.2 mM)
-
LDH enzyme solution
-
Varying concentrations of this compound (or other inhibitors). Include a control with no inhibitor.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding sodium pyruvate solution (final concentration ~1 mM).
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to LDH activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce LDH activity by 50%.
Signaling Pathway: LDH Inhibition in Cancer Metabolism
Caption: Inhibition of LDH by this compound blocks the conversion of pyruvate to lactate, forcing cancer cells to rely on aerobic respiration and potentially leading to reduced proliferation and cell death.
Synthetic Chemistry: A Building Block for Heterocycles
This compound can serve as a versatile precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The presence of the oxamic acid moiety and the nitro group offers multiple reactive sites for cyclization reactions.
Comparative Synthetic Yields
While specific examples detailing the use of this compound in pyrimidine synthesis are not abundant, we can compare the yields of related heterocyclic syntheses to gauge its potential utility.
| Starting Material(s) | Product Type | Yield (%) | Conditions |
| This compound + Amidine (Predicted) | Pyrimidine | - | Expected to proceed via condensation and cyclization. |
| N1-substituted-5-amino-4-cyanopyrazoles + Malononitrile | Pyrazolopyrimidine | 77% | Reflux in ethanol with triethylamine.[3] |
| Ketones + NH4OAc + DMFDMA | Pyrimidines | Good | Metal- and solvent-free conditions.[4] |
| α-CF3 aryl ketones + Amidine hydrochlorides | 4-Fluoropyrimidines | Very good | Metal-free, mild conditions.[4] |
Experimental Protocol: General Synthesis of Pyrimidines
This protocol provides a generalized procedure for the synthesis of pyrimidine derivatives, which could be adapted for use with this compound.
Materials:
-
This compound
-
An appropriate amidine hydrochloride
-
A suitable solvent (e.g., ethanol, DMF)
-
A base (e.g., sodium ethoxide, triethylamine)
-
Standard laboratory glassware for synthesis
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the amidine hydrochloride and the base to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and precipitate the product by adding water or another anti-solvent.
-
Filter the crude product, wash it with a suitable solvent, and dry it.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Logical Workflow: Heterocyclic Synthesis
Caption: A general workflow for the synthesis of pyrimidine derivatives from this compound.
Antimicrobial and Cytotoxic Activity
The presence of a nitro group in aromatic compounds is often associated with antimicrobial and cytotoxic properties.[5][6] Therefore, this compound and its derivatives are of interest for their potential biological activities.
Comparative Biological Activity
Direct data on the antimicrobial and cytotoxic effects of this compound is scarce. The table below compares the activity of related nitro-containing compounds.
| Compound | Activity Type | Target Organism/Cell Line | MIC / IC50 Values |
| This compound | Predicted | Bacteria, Cancer cells | Data not available |
| 2-[2-(acetylamino)phenyl]-N-(2-chlorophenyl)-2-oxoacetamide | Antibacterial | Gram-positive & -negative | MIC: 7.8-1000 µg/ml[7] |
| Nitro-pyrrolomycin derivatives | Antibacterial | S. aureus, P. aeruginosa | MBC improved vs. parent[8] |
| 3-(2-nitrophenyl) propionic acid-paclitaxel NPs | Cytotoxic | MDA-MB-231, HCT116 | IC50: 0.072 µM, 0.23 µM[9] |
| Doxorubicin (positive control) | Cytotoxic | A549, H1299, H460 | IC50: 0.22-0.72 µg/mL[10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of a compound against bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
This compound
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow: Cytotoxicity Screening
Caption: A typical workflow for assessing the cytotoxicity of this compound using the MTT assay.
References
- 1. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the Activity of Lactate Dehydrogenases from Four Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The synergistic antitumor activity of 3-(2-nitrophenyl) propionic acid-paclitaxel nanoparticles (NPPA-PTX NPs) and anti-PD-L1 antibody inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Nitrophenyloxamic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Nitrophenyloxamic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a hazardous substance, necessitating a careful and systematic approach to its disposal. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, empowering laboratory personnel to manage this chemical waste responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This chemical is known to cause skin, eye, and respiratory irritation. Some sources also indicate the potential for organ damage with prolonged or repeated exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard lab coat should be worn to protect from accidental spills.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
On-site neutralization of this compound is not recommended due to its incompatibility with strong bases and the potential for hazardous reactions. The standard and safest procedure is to dispose of it as hazardous chemical waste through your institution's designated channels.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep solid this compound waste separate from liquid waste.
Step 2: Proper Waste Containment
-
Solid Waste: Collect solid this compound waste, including any contaminated materials like weighing paper or spatulas, in a clearly labeled, sealable, and chemically compatible container. The original product container can be used if it is in good condition.
-
Contaminated Labware: Any labware (e.g., gloves, wipes, bench paper) that is grossly contaminated with this compound should be collected in a separate, sealed plastic bag or a designated solid hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests, which may include completing an online form or attaching a specific waste tag to the container.
Step 5: Spill Management
-
In the event of a spill, avoid generating dust.
-
Carefully sweep the solid material into a designated hazardous waste container.
-
Clean the spill area with a damp cloth (using a solvent appropriate for your laboratory's procedures, such as water or ethanol), and dispose of the cleaning materials as hazardous waste.
Summary of Key Data
For quick reference, the following table summarizes essential information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 103-94-6 | N/A |
| Primary Hazards | Skin Irritation, Eye Irritation, Respiratory Irritation, Harmful if Swallowed or in Contact with Skin | [1][2] |
| Incompatibilities | Strong bases, Strong oxidizing agents | [3][4][5] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat | N/A |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant. Do not dispose of down the drain. | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling 4-Nitrophenyloxamic Acid
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 4-Nitrophenyloxamic acid (CAS No. 103-94-6).[1] Adherence to these guidelines is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment based on established safety standards and the known hazards of the compound.
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles | Chemical splash goggles are required.[2] |
| Face Shield | Recommended to be worn over safety glasses when there is a risk of splashing.[2] | |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[2] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[2][3] |
| Respiratory | Respirator | A respirator should be used if engineering controls, such as a chemical fume hood, are not available or are insufficient to control exposure to dust.[2][4] |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory at all times within the laboratory setting.[2][3] |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling this compound, ensure all required PPE is worn correctly. Prepare the workspace in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Dispensing: When weighing or transferring the solid, crystalline powder, take care to avoid the formation and dispersal of dust.[1][5] Use appropriate tools, such as a spatula or scoop.
-
During Use: Keep the container of this compound tightly closed when not in use.[1][2] Avoid all direct personal contact with the substance, including inhalation of dust or vapors.[2]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water immediately after handling the compound.[1] Decontaminate all work surfaces and equipment used during the procedure.
Disposal Plan:
Waste containing this compound is classified as hazardous.[1]
-
Waste Collection: All materials contaminated with this compound, including used gloves, disposable labware, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[2][6]
-
Waste Segregation: Do not mix this chemical waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[2][6]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.[6] The clean container can then be disposed of according to institutional guidelines.
-
Spill Management: In the event of a spill, use an inert absorbent material like sand to contain it.[6] Carefully collect the absorbed material into a hazardous waste container.[6] The spill area should then be decontaminated.
-
Final Disposal: All hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor, in accordance with local, state, and federal regulations.[1][7][8]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
